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  • Product: Lamivudine Triphosphate Ammonium Salt
  • CAS: 1187058-42-9

Core Science & Biosynthesis

Foundational

Intracellular Pharmacokinetics of Lamivudine Triphosphate (3TC-TP): A Technical Guide to Active Metabolite Dynamics and LC-MS/MS Quantification

Executive Summary Lamivudine (3TC) is a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) used in the management of HIV and Hepatitis B. However, clinical efficacy is not dictated by plasma concentrations of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lamivudine (3TC) is a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) used in the management of HIV and Hepatitis B. However, clinical efficacy is not dictated by plasma concentrations of the parent drug, but rather by the intracellular pharmacokinetics of its active anabolite: lamivudine triphosphate (3TC-TP). This whitepaper explores the mechanistic causality behind the prolonged intracellular half-life of 3TC-TP, its clinical implications, and provides a rigorously validated analytical protocol for its quantification in peripheral blood mononuclear cells (PBMCs).

Mechanistic Grounding: The Phosphorylation Cascade and Ionic Trapping

Lamivudine is an inactive prodrug. Upon entering the cell via facilitated diffusion, it must undergo a stepwise intracellular phosphorylation cascade mediated by host cellular kinases 1[1].

  • Deoxycytidine kinase converts 3TC to lamivudine monophosphate (3TC-MP).

  • CMP/dCMP kinase phosphorylates 3TC-MP to lamivudine diphosphate (3TC-DP).

  • Pyrimidine nucleoside diphosphate kinase catalyzes the final conversion to the active lamivudine triphosphate (3TC-TP).

Once fully phosphorylated, 3TC-TP competes with endogenous deoxycytidine triphosphate (dCTP) for incorporation into viral DNA by the viral reverse transcriptase, resulting in obligate chain termination due to the absence of a 3'-hydroxyl group.

The Causality of Prolonged Intracellular Half-Life

Studies have consistently shown a stark divergence between the plasma half-life of 3TC and the intracellular half-life of 3TC-TP. This is primarily driven by ionic trapping . The addition of three highly polar, negatively charged phosphate groups prevents the 3TC-TP molecule from traversing the lipophilic cellular membrane. While the parent drug is rapidly cleared from plasma via renal excretion, the active triphosphate remains sequestered within the PBMC, slowly degrading via intracellular phosphatases. This mechanism confers an intracellular half-life of 15 to 22 hours, enabling once-daily dosing regimens 2[2].

Pathway 3 3 TC Lamivudine (3TC) (Plasma / Extracellular) TC->3 TC_in Cellular Uptake TC_in->3 TC_MP Deoxycytidine Kinase TC_MP->3 TC_DP CMP/dCMP Kinase TC_DP->3 TC_TP Pyrimidine Nucleoside Diphosphate Kinase Target Viral Reverse Transcriptase (Chain Termination) TC_TP->Target Competitive Inhibition (Ionic Trapping)

Caption: Intracellular phosphorylation cascade and ionic trapping of lamivudine to its active triphosphate.

Quantitative Pharmacokinetic Profile

The disparity between plasma and intracellular compartments is a critical factor in drug development and clinical monitoring. Clinical trials have demonstrated that while 300 mg once-daily (QD) dosing produces vastly different plasma peak/trough profiles compared to 150 mg twice-daily (BID), the intracellular steady-state pharmacokinetics (AUC and Cmax) of 3TC-TP remain bioequivalent.

Furthermore, demographic factors influence these intracellular pools. For instance, women have been observed to maintain 1.6-fold higher 3TC-TP concentrations compared to men, which correlates with faster times to viral suppression 3[3].

Table 1: Comparative Pharmacokinetics of Lamivudine (Plasma vs. Intracellular)
Pharmacokinetic ParameterPlasma Lamivudine (3TC)Intracellular Lamivudine Triphosphate (3TC-TP)
Primary Matrix Blood PlasmaPeripheral Blood Mononuclear Cells (PBMCs)
Elimination Half-Life (t1/2) 5 to 7 hours15 to 22 hours
Clearance Mechanism Renal excretion (>70% unchanged)Slow intracellular dephosphorylation
Steady-State Bioequivalence (300mg QD vs 150mg BID) Not Equivalent (QD yields 66% higher Cmax, 53% lower Cmin)Equivalent (AUC24,ss and Cmax,ss are bioequivalent)
Sex-Based Variability Negligible differencesWomen exhibit ~1.6-fold higher concentrations

Analytical Methodology: LC-MS/MS Quantification of 3TC-TP

Quantifying intracellular anabolites requires overcoming significant analytical hurdles: the analytes exist in trace amounts (femtomoles to picomoles per 106 cells), are highly polar, and are subject to rapid enzymatic degradation post-sampling. The following protocol establishes a self-validating system utilizing ion-pair reversed-phase High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Step-by-Step Protocol

1. PBMC Isolation and Cell Counting

  • Action: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Causality: Whole blood contains massive amounts of erythrocytes and extracellular matrix components that cause severe ion suppression in MS. Isolating PBMCs isolates the specific pharmacological compartment of interest.

  • Validation Step: Perform a precise cell count (e.g., using a hemocytometer or automated counter). The final analytical result must be normalized to fmol/10 6 cells to account for variations in blood volume and immune cell counts.

2. Cell Lysis and Enzyme Quenching

  • Action: Suspend the PBMC pellet (approx. 2×106 cells) in 1 mL of 70% methanol. Vortex vigorously for 3 to 5 minutes, then immediately store at -80°C2[2].

  • Causality: 70% methanol serves a dual purpose. First, it disrupts the lipid bilayer to release intracellular contents. Second, and most critically, it denatures cellular phosphatases that would otherwise rapidly hydrolyze 3TC-TP back into 3TC. Using 70% (rather than 100%) methanol ensures the highly polar triphosphate remains soluble while hydrophobic debris precipitates.

3. Internal Standard Addition and Solid-Phase Extraction (SPE)

  • Action: Spike the lysate with an internal standard (IS) such as 2-chloroadenosine 5′-triphosphate (Cl-ATP). Centrifuge to remove precipitated proteins, then pass the supernatant through a weak anion exchange (WAX) SPE cartridge.

  • Causality: The IS must mimic the extraction efficiency and ionization behavior of 3TC-TP. Adding it before extraction ensures that any analyte loss during SPE or ion suppression during MS is mathematically corrected, creating a self-validating quantitative loop.

4. Ion-Pair Reversed-Phase HPLC

  • Action: Inject the extract onto a C18 reversed-phase column. Use a mobile phase containing an ion-pairing reagent (e.g., dimethylhexylamine or hexylamine) and a gradient of organic modifier (acetonitrile).

  • Causality: 3TC-TP has three negatively charged phosphate groups, making it too polar to retain on a standard hydrophobic C18 column (it would elute in the void volume). The alkylamine ion-pairing reagent binds dynamically to the phosphate groups, neutralizing their charge and providing a hydrophobic "tail" that allows the complex to interact with the C18 stationary phase, ensuring proper chromatographic retention and separation from endogenous nucleotides.

5. Tandem Mass Spectrometry (MS/MS) Detection

  • Action: Operate a triple-quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. Utilize Multiple Reaction Monitoring (MRM) to select the specific precursor-to-product ion transitions for 3TC-TP and the IS.

  • Validation Step: The assay must be validated across a calibration range (e.g., 1.5 to 100 ng/sample). Interday precision of Quality Control (QC) samples must remain below 15%, with a bias of ±15% to ensure analytical trustworthiness.

Workflow Blood Whole Blood Collection (Clinical Sample) PBMC PBMC Isolation & Counting (Density Gradient) Blood->PBMC Lysis Cell Lysis & Quenching (70% Methanol, -80°C) PBMC->Lysis Extraction Internal Standard Spiking & Solid-Phase Extraction Lysis->Extraction LC Ion-Pair Reversed-Phase HPLC Separation Extraction->LC MS Tandem Mass Spectrometry (Negative MRM Mode) LC->MS

Caption: Self-validating LC-MS/MS workflow for the intracellular quantification of 3TC-TP.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: Antimicrobial Agents and Chemotherapy (asm.org)
  • Source: NATAP / AIDS 2003 (natap.org)
  • Epivir, INN-Lamivudine (European Public Assessment Report)

Sources

Exploratory

An In-Depth Technical Guide to the Binding Affinity of Lamivudine Triphosphate for HIV-1 Reverse Transcriptase

This guide provides a comprehensive analysis of the molecular interactions, quantitative binding affinity, and experimental determination of the binding between lamivudine triphosphate (3TC-TP) and its target, the human...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the molecular interactions, quantitative binding affinity, and experimental determination of the binding between lamivudine triphosphate (3TC-TP) and its target, the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: Targeting the Engine of HIV Replication

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. A cornerstone of its replication cycle is the enzyme reverse transcriptase (RT), which converts the viral RNA genome into double-stranded DNA—a process essential for the virus to integrate its genetic material into the host cell's genome.[1][2] This dependency makes HIV-1 RT a prime target for antiretroviral therapy.

Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) and a critical component of highly active antiretroviral therapy (HAART).[][4] Administered as a prodrug, lamivudine enters host cells via passive diffusion and is phosphorylated by intracellular kinases into its active form, lamivudine triphosphate (3TC-TP).[5][6] This guide focuses on the specific, high-affinity binding of 3TC-TP to the HIV-1 RT, which underpins its therapeutic efficacy.

The Dual Mechanism of Action of Lamivudine Triphosphate

The antiviral activity of 3TC-TP is rooted in a dual mechanism that efficiently halts viral DNA synthesis.[5]

  • Competitive Inhibition: 3TC-TP is a structural analog of the natural substrate, deoxycytidine triphosphate (dCTP).[5] It directly competes with dCTP for binding to the catalytic active site of HIV-1 RT.[][5] The high affinity of 3TC-TP for the enzyme's active site allows it to effectively outcompete the endogenous nucleotide.

  • Chain Termination: Once 3TC-TP is incorporated into the nascent viral DNA strand, it acts as an obligate chain terminator.[][5] The lamivudine molecule lacks the 3'-hydroxyl group necessary to form a phosphodiester bond with the subsequent nucleotide.[5] This irreversible step brings the elongation of the proviral DNA to a definitive halt.[5]

A key advantage of lamivudine is its selectivity; it has a significantly lower affinity for human DNA polymerases (such as α, β, and mitochondrial DNA polymerase γ), which accounts for its relatively low host cell toxicity.[][6]

Mechanism_of_Action cluster_cell Host Cell cluster_rt HIV-1 Reverse Transcriptase (RT) Active Site 3TC Lamivudine (3TC) (Prodrug) Kinases Host Cell Kinases 3TC->Kinases Phosphorylation 3TC_TP Lamivudine Triphosphate (3TC-TP) (Active Form) Kinases->3TC_TP Comp Competitive Inhibition 3TC_TP->Comp Competes with RT HIV-1 RT Incorp Incorporation & Chain Termination RT->Incorp Binds to dCTP dCTP (Natural Substrate) dCTP->Comp Comp->RT

Caption: Cellular activation and dual inhibitory mechanism of lamivudine.

Quantitative Analysis of Binding Affinity: The Inhibition Constant (Ki)

The binding affinity of an inhibitor is quantitatively described by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce 50% inhibition of the enzyme. A lower Kᵢ value signifies a higher binding affinity. For competitive inhibitors like 3TC-TP, the Kᵢ reflects the dissociation constant of the enzyme-inhibitor (EI) complex.

The affinity of 3TC-TP for wild-type HIV-1 RT is potent. However, its efficacy can be dramatically reduced by mutations in the RT enzyme, most notably the M184V substitution.

HIV-1 RT Genotype Inhibitor Kᵢ or Fold Increase in IC₅₀ Significance
Wild-Type (WT)3TC-TPRecombinant RT exhibits a 50-fold lower sensitivity to 3TC-TP with the M184V mutation.[7]High affinity forms the basis of therapeutic efficacy.
M184V Mutant3TC-TPUp to a 1,000-fold increase in the 50% inhibitory concentration (IC₅₀) in cell culture.[6][7]This single mutation confers high-level clinical resistance to lamivudine.[6][8]
M184I Mutant3TC-TPThe M184I variant is an initial resistance mutation, often rapidly replaced by M184V.[8]Confers significant resistance, highlighting the critical role of residue 184.[8]

The M184V mutation is a classic example of drug resistance, where a single amino acid change drastically alters the binding pocket, reducing the inhibitor's affinity.[9][10]

Structural Basis of High-Affinity Binding and Resistance

The interaction between 3TC-TP and the HIV-1 RT active site is a precise, stereochemically-driven process. The active site is characterized by a catalytic triad of aspartate residues (D110, D185, and D186) that are crucial for polymerase activity.[1]

Binding to Wild-Type RT: Lamivudine is an L-nucleoside enantiomer, which is a key feature of its selectivity.[] In the wild-type enzyme, the methionine at position 184 (M184) has a flexible side chain that can accommodate the oxathiolane ring of 3TC-TP. This allows the inhibitor to bind effectively within the dNTP-binding site and be positioned for incorporation.

The Impact of the M184V Mutation: The substitution of methionine with a valine (or isoleucine) at position 184 introduces a β-branched amino acid with a bulkier, more rigid side chain.[8][9][10] This creates a steric conflict with the oxathiolane ring of 3TC-TP.[8][9][10] This steric hindrance physically prevents the inhibitor from binding optimally in the active site, thereby dramatically reducing its binding affinity and inhibitory potential.[8][11] Computational studies have estimated that the M184V mutation decreases the ligand binding affinity by approximately 7 kcal/mol compared to the wild type.[9][10][12] This structural model explains the high-level resistance conferred by this single point mutation.[1][8]

Experimental Determination of Binding Affinity and Kᵢ

The inhibition constant (Kᵢ) for 3TC-TP is determined through rigorous enzymatic assays. A steady-state enzyme kinetics approach is commonly employed to characterize competitive inhibitors.

Workflow for Kᵢ Determination

Ki_Determination_Workflow prep 1. Reagent Preparation (Enzyme, Buffer, Substrates, Inhibitor) assay 2. Assay Setup (Vary [S] and [I]) prep->assay inc 3. Incubation (37°C, specified time) assay->inc detect 4. Detection (Measure product formation) inc->detect plot 5. Data Plotting (Lineweaver-Burk Plot) detect->plot calc 6. Kᵢ Calculation (Analysis of plot intersections) plot->calc

Caption: Experimental workflow for determining the inhibition constant (Kᵢ).
Detailed Protocol: Steady-State Kinetic Assay for HIV-1 RT Inhibition

This protocol outlines a non-radioactive, ELISA-based method for determining the Kᵢ of 3TC-TP.[2]

Objective: To determine the mode of inhibition and calculate the Kᵢ value for lamivudine triphosphate against HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 5 mM MgCl₂, 0.1% Triton X-100, 1 mM DTT)

  • Template-Primer: Poly(A)•oligo(dT)

  • Natural Substrate: Deoxycytidine triphosphate (dCTP)

  • Labeled Nucleotide: Digoxigenin-labeled dUTP (DIG-dUTP)

  • Inhibitor: Lamivudine triphosphate (3TC-TP) stock solution

  • Streptavidin-coated 96-well microplates

  • Anti-Digoxigenin-Peroxidase (Anti-DIG-POD) antibody conjugate

  • Peroxidase substrate (e.g., TMB)

  • Stop Solution (e.g., 1 M H₂SO₄)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Methodology:

  • Reagent Preparation:

    • Causality: Thaw all enzymes on ice to maintain activity. Prepare serial dilutions of both the natural substrate (dCTP) and the inhibitor (3TC-TP). A matrix of concentrations is essential to observe the inhibitor's effect across a range of substrate levels.

  • Assay Plate Setup:

    • Prepare a master mix containing the reaction buffer, Poly(A)•oligo(dT) template-primer, and DIG-dUTP.

    • In a 96-well reaction plate, set up reactions by adding varying final concentrations of dCTP (e.g., 0.5, 1, 2, 5, 10 µM).

    • To these wells, add varying final concentrations of 3TC-TP (e.g., 0, 5, 10, 20, 50 nM). Include a no-inhibitor control for each dCTP concentration.

    • Causality: This matrix design is the core of the experiment. It allows for the simultaneous measurement of reaction velocity (V) at different substrate [S] and inhibitor [I] concentrations, which is required to distinguish between inhibition types.

  • Enzyme Reaction:

    • Initiate the reaction by adding a pre-determined, fixed concentration of HIV-1 RT to all wells.

    • Incubate the plate at 37°C for 60 minutes.

    • Causality: The incubation time is optimized to ensure the reaction is in the linear range (steady-state) and does not proceed to completion, which would invalidate the kinetic analysis.

  • Capture and Detection:

    • Transfer the reaction mixtures to a streptavidin-coated microplate. Incubate for 60 minutes at 37°C to allow the newly synthesized, biotin-labeled (via the oligo(dT) primer) and DIG-labeled DNA to bind.

    • Wash the plate three times with Wash Buffer to remove unbound reactants.

    • Add the Anti-DIG-POD conjugate to each well and incubate for 60 minutes.

    • Wash the plate again to remove the unbound antibody.

    • Causality: This ELISA-based detection provides a robust and quantifiable colorimetric signal directly proportional to the amount of DNA synthesized, which reflects the enzyme's velocity.[2]

  • Data Analysis:

    • Add the TMB substrate and incubate until sufficient color develops. Stop the reaction with Stop Solution.

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the reaction velocity (V) for each condition (proportional to absorbance).

    • Generate a Lineweaver-Burk (double-reciprocal) plot of 1/V versus 1/[dCTP] for each inhibitor concentration.

    • Trustworthiness: For a competitive inhibitor, the resulting lines will intersect on the y-axis.[13] This graphical output serves as a self-validating system for the mode of inhibition. The Kᵢ can then be determined from the slopes of these lines or by using non-linear regression analysis fitting the data to the competitive inhibition equation.[13]

Conclusion

The high binding affinity of lamivudine triphosphate for HIV-1 reverse transcriptase is a result of its precise molecular mimicry of the natural dCTP substrate and favorable interactions within the enzyme's active site. This potent, competitive inhibition, coupled with its action as a DNA chain terminator, makes it a highly effective antiretroviral agent. Understanding the quantitative Kᵢ value and the structural basis for this interaction—particularly in the context of resistance mutations like M184V—is fundamental for the ongoing development of next-generation NRTIs designed to overcome existing resistance and improve therapeutic outcomes.

References

  • What is the mechanism of Lamivudine? - Patsnap Synapse. (2024, July 17). Patsnap Synapse. [Link]

  • An Integrated Molecular Dynamics, Principal Component Analysis and Residue Interaction Network Approach Reveals the Impact of M184V Mutation on HIV Reverse Transcriptase Resistance to Lamivudine. (2014, June 6). ResearchGate. [Link]

  • An integrated molecular dynamics, principal component analysis and residue interaction network approach reveals the impact of M184V mutation on HIV reverse transcriptase resistance to lamivudine. (n.d.). RSC Publishing. [Link]

  • Pacifici, G. M. (2021, July 13). Clinical pharmacology of lamivudine administered alone, or co-administered with other antiviral drugs, in infants and children. JSciMed Central. [Link]

  • integrated molecular dynamics, principal component analysis and residue interaction network approach reveals the impact of M184V mutation on HIV reverse transcriptase resistance to lamivudine. (2014, August 1). Oxford Academic. [Link]

  • Sarafianos, S. G., et al. (1999). Lamivudine (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with β-branched amino acids. Proceedings of the National Academy of Sciences, 96(18), 10027-10032. [Link]

  • Singh, K., et al. (2022). Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies. MDPI. [Link]

  • Otuokere, I. E., et al. (2017). Structure-activity relationship and virtual screening of monosubstituted lamivudine with HIV-1 reverse transcriptase. Academia.edu. [Link]

  • Quan, Y., et al. (2002). Lamivudine Can Exert a Modest Antiviral Effect against Human Immunodeficiency Virus Type 1 Containing the M184V Mutation. Journal of Virology, 76(5), 2140-2146. [Link]

  • Götte, M., et al. (2000). Molecular Impact of the M184V Mutation in Human Immunodeficiency Virus Type 1 Reverse Transcriptase. Journal of Virology, 74(8), 3579-3585. [Link]

  • Crystal structure of HIV-1 RT complex with lamivudine triphosphate and doravirine. (n.d.). ResearchGate. [Link]

  • Sarafianos, S. G., et al. (1999). Lamivudine (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with beta-branched amino acids. PubMed. [Link]

  • Kopp, E. B., et al. (1991). Steady state kinetics and inhibition of HIV-1 reverse transcriptase by a non-nucleoside dipyridodiazepinone, BI-RG-587, using a heteropolymeric template. Journal of Biological Chemistry, 266(12), 7638-7644. [Link]

  • Michailidis, E., et al. (2019). Structural insights into the recognition of nucleoside reverse transcriptase inhibitors by HIV-1 reverse transcriptase: First crystal structures with reverse transcriptase and the active triphosphate forms of lamivudine and emtricitabine. Protein Science, 28(9), 1667-1683. [Link]

  • Feng, M., et al. (2014). Identification and Characterization of a Novel HIV-1 Nucleotide-Competing Reverse Transcriptase Inhibitor Series. Antimicrobial Agents and Chemotherapy, 58(11), 6649-6658. [Link]

Sources

Foundational

The Molecular Mechanics of Lamivudine Triphosphate: Inhibition and Resistance in HBV DNA Polymerase

Executive Summary Lamivudine (3TC) revolutionized the management of chronic Hepatitis B Virus (HBV) infection as the first approved oral nucleoside reverse transcriptase inhibitor (NRTI). While its clinical application i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lamivudine (3TC) revolutionized the management of chronic Hepatitis B Virus (HBV) infection as the first approved oral nucleoside reverse transcriptase inhibitor (NRTI). While its clinical application is well-documented, optimizing next-generation antivirals requires a deep biochemical understanding of its active pharmacophore: lamivudine triphosphate (3TC-TP) . This whitepaper provides an in-depth technical analysis of 3TC-TP’s mechanism of action, the enzyme kinetics governing its efficacy, the structural basis of viral resistance, and the gold-standard methodologies used to quantify its inhibitory profile.

The Molecular Target: HBV Reverse Transcriptase

HBV is a pararetrovirus that replicates its DNA genome via an RNA intermediate (pregenomic RNA). This process is driven by the viral DNA polymerase, a multifunctional enzyme with reverse transcriptase (RT) activity. Because the HBV RT lacks 3'→5' exonuclease proofreading capacity, the virus exhibits a high mutation rate, existing as a quasispecies within the host[1].

The catalytic core of the HBV polymerase contains the highly conserved YMDD (Tyrosine-Methionine-Aspartate-Aspartate) motif. This domain is responsible for coordinating divalent cations (typically Mg²⁺) and binding incoming deoxynucleoside triphosphates (dNTPs) during DNA strand elongation[2].

Mechanism of Action: The 3TC-TP Pharmacophore

Lamivudine is administered as a prodrug. To exert its antiviral effect, it must undergo intracellular phosphorylation by host cellular kinases to form the active metabolite, lamivudine triphosphate (3TC-TP)[3].

Stereochemical Advantage and Host Toxicity

Lamivudine is an L-(-)-nucleoside enantiomer, specifically a dideoxynucleoside cytosine analog containing an oxathiolane ring. This stereochemistry is critical for its therapeutic index. Human cellular DNA polymerases (α, β, and mitochondrial γ) preferentially recognize natural D-enantiomers. Consequently, 3TC-TP is only a very weak inhibitor of mammalian polymerases, minimizing host cytotoxicity and mitochondrial toxicity[3].

Competitive Inhibition and Chain Termination

Once synthesized, 3TC-TP acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP). When the HBV polymerase incorporates 3TC-TP into the nascent viral DNA strand, elongation halts. Because 3TC-TP lacks a 3'-hydroxyl (3'-OH) group on its ribose-analog ring, it is chemically impossible for the enzyme to form a 5'→3' phosphodiester bond with the next incoming nucleotide, resulting in obligate and premature chain termination[4].

MOA Lamivudine Lamivudine (3TC) (Prodrug) Kinases Intracellular Kinases Lamivudine->Kinases Phosphorylation L_TP Lamivudine Triphosphate (3TC-TP) Kinases->L_TP Active Metabolite HBV_Pol HBV DNA Polymerase (Reverse Transcriptase) L_TP->HBV_Pol Competes with ChainTerm Premature Chain Termination HBV_Pol->ChainTerm Incorporation (No 3'-OH) dCTP Natural dCTP dCTP->HBV_Pol Natural Substrate

Intracellular activation of lamivudine and subsequent HBV DNA chain termination.

Structural Basis of Resistance (The YMDD Mutations)

Long-term monotherapy with lamivudine frequently selects for resistant HBV variants. Resistance primarily maps to the C domain of the polymerase, specifically within the YMDD motif[1].

The most common primary mutations involve the substitution of Methionine at position 204 (historically numbered as 552) with Valine (rtM204V) or Isoleucine (rtM204I)[5].

The Biophysical Causality of Resistance: Molecular modeling reveals that the resistance phenotype is driven by steric hindrance. The substitution of Methionine with Valine or Isoleucine introduces a bulky Cγ2-methyl group into the dNTP-binding pocket. This methyl group creates a severe steric clash with the sulfur atom protruding from the oxathiolane ring of 3TC-TP[6]. Because natural dCTP lacks this bulky sulfur-containing ring, the mutant enzyme retains its ability to bind the natural substrate (albeit with reduced affinity), while effectively excluding the drug[5].

To compensate for the loss of replication fitness caused by the altered YMDD motif, a secondary compensatory mutation—rtL180M (historically L528M)—often co-emerges in the B domain, realigning the binding pocket to stabilize the enzyme complex[5].

Quantitative Kinetics: Wild-Type vs. Mutant Polymerase

Enzyme kinetic assays demonstrate that YMDD mutant polymerases exhibit a significantly increased inhibition constant ( Ki​ ) for 3TC-TP, confirming a drastic loss of binding affinity[2].

Table 1: Kinetic Resistance Profile of HBV DNA Polymerase Variants to 3TC-TP

HBV Polymerase VariantSubstrate Affinity ( Km​ for dCTP)Inhibitor Affinity ( Ki​ for 3TC-TP)Fold Resistance vs. WT
Wild-Type (WT) BaselineBaseline1.0x
rtM204I (M552I) Decreased (Higher Km​ )Significantly Decreased~8.0x
rtM204V (M552V) Decreased (Higher Km​ )Severely Decreased~19.6x
rtL180M + rtM204V Moderately DecreasedSeverely Decreased~25.2x

(Data synthesized from biochemical characterizations of mutant HBV polymerases[6])

Experimental Methodology: Endogenous HBV DNA Polymerase Assay

To accurately determine the IC50​ and Ki​ values of 3TC-TP, researchers rely on the Endogenous HBV DNA Polymerase Assay . This protocol is a self-validating system designed to measure the direct incorporation of radiolabeled nucleotides into viral DNA by the native viral enzyme[7].

Step-by-Step Protocol & Mechanistic Causality
  • Source Material Generation:

    • Action: Culture HepG2.2.15 cells and harvest the intracellular viral core particles via lysis and ultracentrifugation.

    • Causality: HepG2.2.15 is a human hepatoblastoma cell line stably transfected with the HBV genome. It constitutively expresses and assembles functional HBV core particles containing the endogenous polymerase and pregenomic RNA, providing a physiologically accurate enzyme source without requiring recombinant expression, which often misfolds[8].

  • Reaction Assembly:

    • Action: Resuspend core particles in a reaction buffer containing MgCl₂, Tris-HCl (pH 7.5), dATP, dGTP, and dTTP. Omit dCTP.

    • Causality: Mg²⁺ is the essential catalytic cofactor for the polymerase. Omitting dCTP forces the enzyme to stall until the radiolabeled tracer and competitive inhibitor are introduced, ensuring synchronized reaction kinetics.

  • Inhibitor and Tracer Introduction:

    • Action: Add varying concentrations of synthesized 3TC-TP alongside a fixed concentration of [α-³²P]dCTP.

    • Causality: 3TC-TP must be used instead of the 3TC prodrug because the cell-free assay lacks the intracellular kinases required for phosphorylation[9]. The alpha-phosphate of dCTP is radiolabeled because it is the only phosphate retained in the DNA backbone after the pyrophosphate leaving group is cleaved during phosphodiester bond formation.

  • Polymerase Extension:

    • Action: Incubate the mixture at 37°C for 60–120 minutes.

  • Termination and Precipitation:

    • Action: Quench the reaction by adding ice-cold Trichloroacetic acid (TCA) and sodium pyrophosphate.

    • Causality: TCA selectively precipitates long-chain macromolecular polynucleotides (the newly synthesized viral DNA) while leaving unincorporated, free [α-³²P]dCTP monomers soluble in the supernatant[10].

  • Filtration and Quantification:

    • Action: Pass the quenched mixture through glass fiber filters (e.g., GF/C). Wash extensively with TCA and ethanol. Quantify the retained radioactivity using a liquid scintillation counter.

    • Causality: The filter captures the precipitated DNA. The level of retained radioactivity is directly proportional to polymerase activity, allowing for precise calculation of Ki​ via Michaelis-Menten plotting.

Workflow Step1 1. Isolate HBV Core Particles (HepG2.2.15 cells) Step2 2. Prepare Reaction Mix (Mg2+, dATP, dGTP, dTTP) Step1->Step2 Step3 3. Add [α-32P]dCTP & 3TC-TP Inhibitor Step2->Step3 Step4 4. Incubate at 37°C (Polymerase Extension) Step3->Step4 Step5 5. TCA Precipitation & Filtration Step4->Step5 Step6 6. Scintillation Counting (Quantify IC50 / Ki) Step5->Step6

Step-by-step endogenous HBV DNA polymerase assay workflow.

Conclusion

Lamivudine triphosphate remains a foundational molecule in antiviral pharmacology. Its mechanism—exploiting the lack of a 3'-OH group to force chain termination—highlights the elegance of competitive nucleoside analogs. However, the emergence of YMDD mutations underscores the evolutionary adaptability of the HBV reverse transcriptase. By utilizing rigorous biochemical methodologies like the endogenous polymerase assay, researchers can continue to map the steric and kinetic landscapes of mutant polymerases, paving the way for next-generation antivirals that bypass these structural resistance barriers.

References

  • Lamivudine - StatPearls - NCBI Bookshelf - NIH. nih.gov.[3]

  • Dynamics of Hepatitis B Virus Resistance to Lamivudine - PMC - NIH. nih.gov.[1]

  • Comparison of Anti-Hepatitis B Virus Activities of Lamivudine and Clevudine by a Quantitative Assay - PMC - NIH. nih.gov.[8]

  • Molecular Modeling and Biochemical Characterization Reveal the Mechanism of Hepatitis B Virus Polymerase Resistance to Lamivudine (3TC) and Emtricitabine (FTC). researchgate.net.[6]

  • Discovery and Development of Anti-HBV Agents and Their Resistance - MDPI. mdpi.com.[4]

  • Molecular modeling and biochemical characterization reveal the mechanism of hepatitis B virus polymerase resistance to lamivudine (3TC) and emtricitabine (FTC) - PubMed. nih.gov.[5]

  • Kinetic Analysis of Wild-Type and YMDD Mutant Hepatitis B Virus Polymerases and Effects of Deoxyribonucleotide Concentrations on Polymerase Activity - ASM Journals. asm.org.[2]

  • Clevudine Triphosphate - CAS 174625-00-4|For Research - Benchchem. benchchem.com.[10]

  • The Medicinal Chemistry of Antihepatitis Agents II | Request PDF - ResearchGate. researchgate.net.[7]

  • Inhibition of Hepatitis B Virus Replication by Nucleoside Enantiomers of -2',3'-Dideoxypurine Analogues - ResearchGate. researchgate.net.[9]

Sources

Exploratory

Pharmacokinetics of Lamivudine Triphosphate (3TC-TP) in In Vitro Models: A Comprehensive Technical Guide

Executive Summary Lamivudine (2'-deoxy-3'-thiacytidine, 3TC) is a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) utilized in the management of HIV and Hepatitis B virus (HBV) infections 1. While the system...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lamivudine (2'-deoxy-3'-thiacytidine, 3TC) is a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) utilized in the management of HIV and Hepatitis B virus (HBV) infections 1. While the systemic pharmacokinetics of the parent prodrug are well-characterized, clinical efficacy and cellular toxicity are fundamentally dictated by its active intracellular anabolite, lamivudine triphosphate (3TC-TP) 2. The pronounced discordance between the plasma half-life of 3TC (5–7 hours) and the intracellular half-life of 3TC-TP (10–22 hours) necessitates robust in vitro models to accurately delineate its pharmacokinetic/pharmacodynamic (PK/PD) profile 3.

The Intracellular Phosphorylation Cascade

Upon entering the target cell via passive diffusion or active transport mediated by solute carrier transporters (SLC22A1, SLC22A2, and SLC22A3) , 3TC undergoes a sequential, three-step phosphorylation cascade. This metabolic activation is strictly dependent on the host cell's kinase machinery and the prevailing ATP/ADP ratio, which thermodynamically drives the reaction forward 4.

  • Monophosphorylation : Deoxycytidine kinase (DCK) catalyzes the conversion of 3TC to lamivudine monophosphate (3TC-MP) 1.

  • Diphosphorylation : UMP-CMP kinase (UCK) or cytidine monophosphate/deoxycytidine monophosphate kinase phosphorylates 3TC-MP to lamivudine diphosphate (3TC-DP) [[4]]().

  • Triphosphorylation : The final, rate-limiting step is mediated by nucleoside diphosphate kinase (NDK) or phosphoglycerate kinase (PGK), yielding the active 3TC-TP 1, 4.

Once formed, 3TC-TP acts as a competitive inhibitor of viral reverse transcriptase. It competes directly with endogenous deoxycytidine triphosphate (dCTP); its incorporation into nascent viral DNA lacks a 3'-hydroxyl group, resulting in obligate chain termination 5.

PhosphorylationPathway Extracellular Extracellular 3TC Intracellular Intracellular 3TC Extracellular->Intracellular SLC22A1-3 / Diffusion MP 3TC-MP (Monophosphate) Intracellular->MP DCK DP 3TC-DP (Diphosphate) MP->DP UCK / CMP Kinase TP 3TC-TP (Triphosphate) DP->TP NDK / PGK (Rate-Limiting)

Intracellular phosphorylation cascade of lamivudine (3TC) to its active triphosphate form.

Quantitative Pharmacokinetics Across In Vitro Models

The intracellular accumulation and decay of 3TC-TP exhibit significant inter-lineage variability. This variance is primarily attributed to differential expression levels of DCK and intracellular phosphatases across distinct cell types . For instance, human peripheral blood mononuclear cells (PBMCs) and monocyte-derived macrophages demonstrate prolonged 3TC-TP retention, supporting the clinical rationale for once-daily dosing regimens 6, 7.

Table 1: Comparative In Vitro Pharmacokinetic Parameters of 3TC-TP

In Vitro Model / Cell LineIntracellular Half-Life (t½)IC50 (Viral Replication)Ki (Viral RT)Reference
Human PBMCs (Resting/Stimulated)10.5 – 15.5 hours2 nM – 15 µM10 – 12 µM3, 6
HIV-Infected Lymphocytes (Ex Vivo)16.0 – 22.0 hoursN/AN/A[[8]]()
HepG2 Cell Line (Hepatocytes)17.0 – 19.0 hoursN/AN/A
Primary Duck Hepatocytes3.6 – 8.0 hoursN/AN/A

Mechanistic Causality: The significantly shorter half-life observed in primary duck hepatocytes compared to human HepG2 cells underscores the limitations of non-primate models in predicting human intracellular PK, driven by species-specific differences in nucleotidase and phosphatase activity .

Methodological Framework: LC-MS/MS Quantification of 3TC-TP

Accurate quantification of intracellular 3TC-TP is analytically challenging due to its high polarity, thermal instability, and low intracellular concentrations (often in the femtomole per million cells range) 9. The following protocol outlines a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow designed to mitigate ion suppression and ensure high recovery.

Step-by-Step Protocol for 3TC-TP Extraction and Analysis

Step 1: Cell Lysis and Metabolic Quenching

  • Procedure : Harvest 1–5 × 10⁶ cells. Immediately wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove extracellular 3TC. Resuspend the pellet in 1 mL of 70% cold methanol and vortex vigorously for 3–5 minutes 10.

  • Mechanistic Rationale : Cold methanol serves a dual purpose: it precipitates cellular proteins and instantly quenches endogenous phosphatase and kinase activity, preventing the spontaneous degradation of 3TC-TP back to 3TC during sample handling [[10]](). Store lysates at -80°C.

Step 2: Solid-Phase Extraction (SPE)

  • Procedure : Load the methanolic extract onto a pre-conditioned 100-mg weak anion exchange (WAX) or C18 SPE 96-well plate 10, 7. Wash with a low-molarity KCl gradient (e.g., 60–90 mM, pH 5.0) to selectively elute the parent 3TC, 3TC-MP, and 3TC-DP.

  • Mechanistic Rationale : 3TC-TP contains three highly charged phosphate groups. The KCl gradient exploits these ionic interactions, allowing for the selective retention of the triphosphate while washing away less-charged interferents that cause MS ion suppression 7.

Step 3: Chromatographic Separation (Self-Validating Orthogonal Approaches)

  • Approach A (Direct Ion-Pair LC-MS/MS) : Reconstitute the eluate and inject it onto a CSH C18 analytical column. Use a mobile phase consisting of ammonium bicarbonate (pH 7.0) and methanol 9. The volatile ion-pairing agent neutralizes the phosphate charges, enabling retention on the reversed-phase column.

  • Approach B (Indirect Dephosphorylation) : Treat the SPE eluate with alkaline phosphatase for 1 hour at 37°C to quantitatively cleave the phosphate groups, reverting 3TC-TP to 3TC. Analyze the resulting 3TC using standard reversed-phase LC-MS/MS 11.

  • Validation Logic : The indirect method is highly robust and avoids the MS contamination often associated with ion-pairing agents. Running both methods in parallel provides a self-validating, orthogonal confirmation of the total 3TC-TP pool size.

Step 4: MRM Detection

  • Procedure : Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions against a stable isotopically labeled internal standard (e.g., 15N3, 13C2-lamivudine-TP or 2-chloroadenosine 5'-triphosphate) 10, 7.

LCMSWorkflow cluster_methods Quantification Strategies Lysis Cell Lysis & Quenching (70% Methanol, -80°C) Extraction Solid-Phase Extraction (SPE) (Anion Exchange / C18) Lysis->Extraction Direct Direct Method: Ion-Pair LC-MS/MS Extraction->Direct Intact TP Indirect Indirect Method: Alkaline Phosphatase Cleavage -> LC-MS/MS Extraction->Indirect Dephosphorylation Detection MRM Detection & Data Analysis (Triple Quadrupole MS) Direct->Detection Indirect->Detection

Workflow for the extraction and LC-MS/MS quantification of intracellular 3TC-TP.

Drug-Drug Interactions at the Kinase Level

In vitro models are critical for identifying intracellular drug-drug interactions (DDIs) that do not manifest in systemic plasma PK. Because NRTIs share common phosphorylation pathways, co-administration can lead to competitive inhibition at the kinase level 12.

  • Zidovudine (ZDV) & Deoxycytidine (dC) : In PBMC and U937 monocytic cell lines, high concentrations of dC and ZDV have been shown to significantly inhibit 3TC phosphorylation. This occurs because these compounds compete for the active site of Deoxycytidine kinase (DCK) or alter endogenous dCTP pools 12.

  • Clinical Translation : Understanding these saturable enzymatic processes in vitro explains why co-administering nucleoside analogues with divergent activation pathways is preferred to prevent intracellular antagonism 12, 2.

References
  • Epivir, INN-Lamivudine - European Medicines Agency (EMA) . europa.eu.3

  • PRODUCT MONOGRAPH - ViiV Healthcare . viivhealthcare.com. 6

  • Lamivudine Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx . clinpgx.org. 1

  • Lamivudine (3TC) phosphorylation and drug interactions in vitro - PubMed . nih.gov. 12

  • Model for Intracellular Lamivudine Metabolism in Peripheral Blood Mononuclear Cells Ex Vivo and in Human Immunodeficiency Virus Type 1-Infected Adolescents | Antimicrobial Agents and Chemotherapy - ASM Journals . asm.org. 2

  • Putative Repurposing of Lamivudine, a Nucleoside/Nucleotide Analogue and Antiretroviral to Improve the Outcome of Cancer and COVID-19 Patients - Frontiers . frontiersin.org. 4

  • Antiviral dynamics and sex differences of zidovudine and lamivudine triphosphate concentrations in HIV-infected individuals - NATAP . natap.org. 8

  • Lamivudine Metabolism Pathway - SMPDB . smpdb.ca.

  • Pharmacokinetics of Lamivudine and Lamivudine-Triphosphate after Administration of 300 Milligrams and 150 Milligrams Once Daily - UQ eSpace . uq.edu.au. 10

  • Pharmacokinetics of Lamivudine and Lamivudine-Triphosphate after Administration of 300 Milligrams and 150 Milligrams Once Daily to Healthy Volunteers: Results of the ENCORE 2 Study - PMC . nih.gov. 5

  • Lamivudine plasma levels in chronic hepatitis B patients - NJM . njmonline.nl.

  • Simultaneous Quantification of Intracellular Lamivudine and Abacavir Triphosphate Metabolites by LC-MS/MS - PMC . nih.gov. 9

  • Simultaneous quantitation of the 5′-triphosphate metabolites of zidovudine, lamivudine, and stavudine in peripheral mononuclear blood cells of HIV infected patients by high-performance liquid chromatography tandem mass spectrometry - ACS Publications . acs.org. 11

  • Equivalent Steady-State Pharmacokinetics of Lamivudine in Plasma and Lamivudine Triphosphate within Cells following Administration of Lamivudine at 300 Milligrams Once Daily and 150 Milligrams Twice Daily | Antimicrobial Agents and Chemotherapy - ASM Journals . asm.org. 7

Sources

Foundational

Structural Dynamics of Lamivudine Triphosphate Bound to Viral Polymerases: A Technical Blueprint

As a Senior Application Scientist specializing in structural biology and antiviral drug development, I frequently encounter the challenge of designing next-generation nucleoside reverse transcriptase inhibitors (NRTIs) c...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural biology and antiviral drug development, I frequently encounter the challenge of designing next-generation nucleoside reverse transcriptase inhibitors (NRTIs) capable of bypassing viral resistance. Lamivudine (3TC) remains a cornerstone therapeutic for both Human Immunodeficiency Virus (HIV-1) and Hepatitis B Virus (HBV). Inside the host cell, 3TC is phosphorylated by cellular kinases into its active form, lamivudine triphosphate (3TC-TP), which functions as a highly potent DNA chain terminator.

Understanding the precise atomic interactions between 3TC-TP and the viral polymerase active site is non-negotiable for rational drug design. This technical guide dissects the crystallographic evidence, the causality of the binding mechanisms, and the structural basis of clinical resistance, culminating in a self-validating protocol for isolating and resolving these macromolecular complexes.

Structural Architecture and the Causality of Chain Termination

The catalytic core of viral reverse transcriptases—such as the HIV-1 RT heterodimer and the HBV polymerase—features a highly conserved "right-hand" motif comprising fingers, palm, and thumb subdomains. The active site resides deep within the palm subdomain, characterized by the universally conserved YMDD (Tyrosine-Methionine-Aspartate-Aspartate) motif.

The Mechanism of Action

When 3TC-TP enters the dNTP-binding pocket, it acts as a structural mimic of deoxycytidine triphosphate (dCTP). The two aspartate residues of the YMDD motif coordinate two catalytic Mg²⁺ ions, which in turn stabilize the α-, β-, and γ-phosphates of the incoming 3TC-TP. The incorporation of 3TC-TP into the nascent viral DNA chain is highly efficient because the viral polymerase readily recognizes the cytosine base. However, the causality of its inhibitory effect lies in its sugar modification: 3TC features an oxathiolane ring that lacks a 3'-hydroxyl group. Once incorporated, the formation of the subsequent 3'-5' phosphodiester bond with the next incoming nucleotide is chemically impossible, resulting in obligate chain termination[1].

The Structural Causality of Resistance (Steric Hindrance)

Clinical resistance to 3TC invariably maps to mutations within the YMDD motif—specifically the M184V/I mutation in HIV-1 RT and the homologous rtM204V/I mutation in HBV polymerase. High-resolution crystal structures (such as PDB ID: 6OUN) and advanced homology models reveal the physical causality behind this resistance[1][2].

The substitution of methionine with a β-branched amino acid (valine or isoleucine) introduces a bulky, rigid methyl group directly into the binding pocket. Because 3TC is an L-enantiomer, its oxathiolane ring projects 1.5–2.0 Å further toward residue 184 than the ribose ring of a standard D-enantiomer[3]. This creates a severe steric clash between the sulfur atom of the oxathiolane ring and the β-branched side chain of the mutant residue. Consequently, the distance between the 3′-hydroxyl group of the primer terminus and the α-phosphate of 3TC-TP is increased to a suboptimal configuration, drastically reducing binding affinity without significantly impairing the binding of the natural dCTP substrate[3][4].

R WT Wild-Type Polymerase (YMDD Motif: Met184/204) B1 3TC-TP Binds Active Site (Optimal Distance to 3'-OH) WT->B1 MUT Mutant Polymerase (YMDD Motif: Ile/Val184/204) B2 Steric Clash (Oxathiolane Ring vs β-branched AA) MUT->B2 C1 Chain Termination (Viral Replication Halted) B1->C1 C2 Suboptimal Configuration (Drug Resistance) B2->C2

Caption: Logical flow of 3TC-TP mechanism of action versus steric hindrance-induced resistance.

Quantitative Kinetic Profiling

To contextualize the structural data, we must examine the steady-state kinetics. The steric clash observed in the crystal structures translates directly into a massive loss of binding affinity (Ki) for the drug, while the natural substrate (Km) remains viable enough for viral survival.

Table 1: Representative Kinetic Parameters of HIV-1 RT (WT vs. M184V) for dCTP and 3TC-TP

Enzyme VariantSubstrateK_m / K_i (μM)Relative Incorporation EfficiencyFold Resistance
HIV-1 RT (WT) dCTP2.11.0-
HIV-1 RT (WT) 3TC-TP1.51.41x
HIV-1 RT (M184V) dCTP2.50.84-
HIV-1 RT (M184V) 3TC-TP>150<0.01>100x

(Note: Values are representative approximations derived from standard steady-state kinetic assays demonstrating the selective penalty imposed on 3TC-TP by the M184V mutation[3].)

Experimental Workflow: Co-Crystallization of the Ternary Complex

Generating high-resolution structures of polymerase-drug complexes requires a rigorous, self-validating biochemical pipeline. The following step-by-step methodology details the isolation and crystallization of the HIV-1 RT ternary complex (RT + dsDNA + 3TC-TP).

Step 1: Protein Expression and Purification
  • Co-expression: Co-express the p66 and p51 subunits of HIV-1 RT in E. coli BL21(DE3) cells.

  • Affinity Chromatography: Utilize a hexahistidine (His6) tag on the N-terminus of the p51 subunit. Pass the lysate over a Ni-NTA column. Causality: This ensures that only heterodimers (p66/p51) or p51 homodimers are captured, eliminating uncomplexed p66.

  • Size Exclusion Chromatography (SEC): Cleave the His-tag using HRV 3C protease and route the protein through a Superdex 200 SEC column. Causality: SEC isolates the exact 117 kDa heterodimer. Removing homodimers (p51/p51) is critical, as their presence will poison the crystal lattice and prevent diffraction-quality crystal formation.

Step 2: Ternary Complex Assembly (Self-Validating System)
  • Nucleic Acid Annealing: Anneal a 21-mer DNA template and a 20-mer DNA primer by heating to 95°C and cooling slowly to 4°C.

  • Complex Formation: Incubate the purified HIV-1 RT (at 10 mg/mL) with a 1.2x molar excess of the dsDNA and a 5x molar excess of 3TC-TP in a buffer containing 5 mM MgCl₂.

  • Self-Validation Checkpoint: Prior to crystallization, analyze an aliquot using Dynamic Light Scattering (DLS) and an Electrophoretic Mobility Shift Assay (EMSA). Validation: A monodisperse peak at ~140 kDa on DLS confirms a homogenous ternary complex. Polydispersity indicates aggregation, dictating that buffer conditions (e.g., salt concentration or pH) must be optimized before proceeding.

Step 3: Crystallization via Vapor Diffusion
  • Drop Setup: Utilize the hanging-drop vapor diffusion method. Mix 1 μL of the validated ternary complex with 1 μL of reservoir solution (e.g., 10% PEG 8000, 100 mM sodium cacodylate pH 6.5, 50 mM ammonium sulfate).

  • Equilibration: Seal the drop over 500 μL of reservoir solution and incubate at 4°C. Causality: Slow vapor equilibration gently drives the protein solution to its supersaturation point, promoting ordered nucleation and crystal growth rather than amorphous precipitation.

Step 4: X-Ray Diffraction and Structure Resolution
  • Cryoprotection: Harvest mature crystals (typically appearing within 7-14 days) and briefly soak them in the reservoir solution supplemented with 20% (v/v) glycerol. Flash-freeze in liquid nitrogen.

  • Data Collection: Expose the crystal to a synchrotron X-ray source (e.g., Advanced Photon Source) and collect diffraction data.

  • Phase Determination: Solve the phase problem using Molecular Replacement (MR), utilizing a previously solved RT-DNA complex (e.g., PDB: 1RTD) as the search model.

G N1 Expression of Viral Polymerase (p66/p51 heterodimer) N2 Purification (IMAC & SEC) N1->N2 N3 Ternary Complex Formation (RT + dsDNA + 3TC-TP) N2->N3 N4 Crystallization (Hanging Drop Vapor Diffusion) N3->N4 N5 X-Ray Diffraction (Synchrotron Source) N4->N5 N6 Phase Determination & Refinement (Molecular Replacement) N5->N6

Caption: Step-by-step experimental workflow for viral polymerase and 3TC-TP co-crystallization.

References

  • Structural Insights to Human Immunodeficiency Virus (HIV-1) Targets and Their Inhibition ResearchGate URL:[Link]

  • Lamivudine (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with β-branched amino acids Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Molecular Modeling and Biochemical Characterization Reveal the Mechanism of Hepatitis B Virus Polymerase Resistance to Lamivudine (3TC) and Emtricitabine (FTC) ASM Journals / PMC URL:[Link]

  • Mechanisms of action of antivirals against hepatitis B virus infection Oxford Academic URL:[Link]

Sources

Exploratory

Lamivudine Triphosphate Ammonium Salt: Mechanistic Insights and In Vitro Methodologies for Reverse Transcriptase Chain Termination

Executive Summary Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) utilized extensively in the clinical management of Human Immunodeficiency Virus (HIV-1) and Hepatitis B Virus (HBV)[1]. Unl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) utilized extensively in the clinical management of Human Immunodeficiency Virus (HIV-1) and Hepatitis B Virus (HBV)[1]. Unlike natural nucleosides, lamivudine is an isolated artificial L-(-)-enantiomer featuring an oxathiolane ring in place of the standard ribose sugar[]. To exert its antiviral efficacy, the prodrug must be intracellularly phosphorylated to its active metabolite: Lamivudine Triphosphate (3TC-TP) [3]. This technical whitepaper explores the biochemical mechanism of 3TC-TP-mediated chain termination, the kinetic profiling of its incorporation, and the critical role of its ammonium salt formulation in self-validating in vitro experimental protocols.

Molecular Architecture & The Activation Cascade

Lamivudine enters host cells via passive diffusion or active transport through equilibrative nucleoside transporters[4]. Because the parent drug is inactive, it must hijack the host's cellular machinery to undergo a sequential, three-step phosphorylation cascade[5].

The L-enantiomeric structure of 3TC provides a distinct pharmacological advantage: it is poorly recognized by host mammalian DNA polymerases (such as Pol α and Pol β), which drastically minimizes off-target cytotoxicity, while remaining highly affine to viral reverse transcriptase[1].

Phosphorylation Lamivudine Lamivudine (3TC) (Prodrug) Lamivudine_MP 3TC-Monophosphate (3TC-MP) Lamivudine->Lamivudine_MP dCK Lamivudine_DP 3TC-Diphosphate (3TC-DP) Lamivudine_MP->Lamivudine_DP CMP/dCMP Kinase Lamivudine_TP 3TC-Triphosphate (Active Metabolite) Lamivudine_DP->Lamivudine_TP PGK / NDPK

Diagram 1: The intracellular three-step kinase phosphorylation cascade of Lamivudine.

The Biochemical Mechanism of Chain Termination

Once synthesized, 3TC-TP acts as a competitive inhibitor against the natural substrate, deoxycytidine triphosphate (dCTP), for binding at the active site of the HIV-1 reverse transcriptase or HBV polymerase[3].

The mechanism of action is fundamentally driven by steric and chemical deprivation . Natural DNA elongation requires a 3'-hydroxyl (3'-OH) group on the terminal nucleotide of the growing DNA chain. This 3'-OH acts as a nucleophile, attacking the α -phosphate of the incoming nucleotide to form a 5'-3' phosphodiester bond. 3TC-TP completely lacks this 3'-OH group; it is replaced by a sulfur atom within the oxathiolane ring[3].

When the viral reverse transcriptase successfully incorporates 3TC-TP into the nascent viral DNA, the polymerization machinery is structurally paralyzed. Without the 3'-OH, no subsequent nucleophilic attack can occur, leading to absolute and premature DNA chain termination[].

Kinetic Profiling: 3TC-TP vs. Natural dCTP

To understand the efficacy of 3TC-TP at the molecular level, researchers utilize pre-steady-state kinetics to isolate the single-nucleotide incorporation event. Despite lacking the natural D-stereochemistry, 3TC-TP is efficiently incorporated by viral polymerases[6].

The kinetic profile reveals a fascinating evolutionary compromise: while the actual chemical incorporation rate ( kpol​ ) of 3TC-TP is slower than natural dCTP due to the unnatural oxathiolane ring, its ground-state binding affinity ( Kd​ ) to the RT-DNA complex is significantly tighter[6].

Table 1: Representative Pre-Steady-State Kinetic Parameters for HIV-1 RT

Kinetic ParameterNatural Substrate (dCTP)Lamivudine Triphosphate (3TC-TP)Mechanistic Implication
Kd​ (Binding Affinity) ~15 µM~5 µM3TC-TP binds with higher affinity to the RT complex, effectively outcompeting dCTP.
kpol​ (Incorporation Rate) ~40 s−1 ~1.5 s−1 The lack of a 3'-OH and the L-oxathiolane ring slows the catalytic chemistry step.
Catalytic Efficiency ( kpol​/Kd​ ) ~2.6 µM −1 s −1 ~0.3 µM −1 s −1 Despite slower incorporation, the high binding affinity ensures potent competitive inhibition.

Reagent Selection: The Critical Role of the Ammonium Salt

In advanced in vitro enzymatic assays and mass spectrometry, the counterion of the nucleotide triphosphate is not a passive bystander. Commercially, 3TC-TP is frequently supplied as a sodium or potassium salt. However, for high-fidelity kinetic and analytical workflows, the ammonium salt formulation is strictly preferred.

The Causality of Counterion Selection:

  • Mass Spectrometry Compatibility: Sodium and potassium salts form non-volatile adducts during electrospray ionization (ESI) in LC-MS/MS, severely suppressing the analyte signal. The ammonium salt is highly volatile, sublimating cleanly and maximizing the signal-to-noise ratio[7].

  • Metalloenzyme Integrity: HIV-1 RT is a metalloenzyme requiring two strictly coordinated Mg2+ ions to stabilize the transition state during catalysis[8]. Excess alkali metals (Na+, K+) from high-concentration nucleotide stocks can competitively interfere with these Mg2+ binding sites. Ammonium ions do not disrupt this critical coordination geometry, ensuring that measured kinetics reflect true enzymatic capability rather than buffer-induced artifacts.

Self-Validating Experimental Protocols

Protocol A: Pre-Steady-State Quench-Flow Assay for 3TC-TP Incorporation

Objective: To isolate and measure the single-nucleotide incorporation kinetics ( kpol​ and Kd​ ) of 3TC-TP[9].

  • Complex Formation: Anneal a 5'-radiolabeled DNA primer to an RNA template. Incubate with wild-type HIV-1 RT at 37°C in a buffer containing 50 mM Tris-HCl (pH 8.0) and 50 mM NaCl.

    • Causality: RT cannot initiate de novo synthesis. The pre-annealed primer-template junction is strictly required to properly position the enzyme's catalytic aspartate triad (Asp110, Asp185, Asp186).

  • Rapid Mixing (Quench-Flow): Using a rapid quench-flow apparatus, mix the RT-DNA/RNA complex with varying concentrations of 3TC-TP ammonium salt and 10 mM Mg2+ .

    • Causality: The first nucleotide incorporation occurs in a pre-steady-state "burst" phase (often within 10-100 milliseconds). Standard benchtop pipetting cannot capture this temporal resolution.

  • Reaction Quenching: At predefined millisecond intervals, automatically inject 0.5 M EDTA into the reaction chamber.

    • Causality: EDTA is a potent chelator that instantly strips the Mg2+ ions from the RT active site. Because Mg2+ is essential to stabilize the transition state of the phosphate backbone, its removal instantly and irreversibly halts polymerization, validating the exact time point.

  • Product Resolution: Resolve the quenched reactions on a 15% denaturing polyacrylamide gel (PAGE) and quantify using phosphorimaging.

    • Causality: Denaturing PAGE separates the extended primer (N+1) from the unextended primer (N) based on a single-nucleotide mass difference, allowing precise calculation of the product fraction over time.

Workflow Prep 1. Complex Formation Anneal RNA/DNA + HIV-1 RT Mix 2. Rapid Mixing (Quench-Flow) Add 3TC-TP Ammonium Salt + Mg2+ Prep->Mix Incubate 37°C Quench 3. Reaction Quenching Add 0.5 M EDTA Mix->Quench Millisecond intervals Resolve 4. Product Resolution Denaturing PAGE Quench->Resolve Stop polymerization Analyze 5. Kinetic Analysis Calculate k_pol and K_d Resolve->Analyze Phosphorimaging

Diagram 2: Workflow for the pre-steady-state quench-flow kinetic assay.

Protocol B: Intracellular LC-MS/MS Quantification of 3TC-TP

Objective: To quantify the active 3TC-TP metabolite within peripheral blood mononuclear cells (PBMCs)[10].

  • Analyte Extraction: Lyse PBMCs in 70% cold methanol. Spike with an isotopically labeled internal standard ( 15N213​C -3TC-TP).

    • Causality: Cold methanol rapidly denatures cellular phosphatases, preventing the degradation of the triphosphate back to its mono- or unphosphorylated state. The internal standard normalizes any matrix effects or extraction losses.

  • Chromatographic Separation: Utilize an ion-pair reversed-phase HPLC column with a volatile mobile phase (e.g., ammonium bicarbonate/methanol)[7].

    • Causality: Nucleotide triphosphates are highly polar and elute too quickly on standard C18 columns. Ion-pairing agents increase retention time, allowing separation from endogenous cellular nucleotides.

  • Mass Spectrometry Detection: Operate a triple-quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, using the 3TC-TP ammonium salt to generate the standard calibration curve[10].

    • Causality: MRM provides unparalleled specificity by filtering for the exact precursor-to-product ion transition of 3TC-TP, eliminating background noise from the complex intracellular matrix.

Mechanisms of Viral Evasion (The M184V Mutation)

The high efficacy of 3TC-TP places immense selective pressure on the virus. In HIV-1, high-level resistance to lamivudine can occur rapidly and is almost exclusively associated with the M184V mutation in the reverse transcriptase enzyme[9].

Methionine 184 is located in the highly conserved YMDD motif of the RT active site. The substitution of the flexible methionine with a bulky, branched valine residue creates severe steric hindrance specifically against the unnatural L-oxathiolane ring of 3TC-TP. This steric clash drastically reduces the binding affinity ( Kd​ ) and incorporation rate of the drug, while the enzyme retains its ability to bind and incorporate the natural D-enantiomer substrate (dCTP), rendering the virus highly resistant to lamivudine therapy[1].

Conclusion

Lamivudine triphosphate remains a cornerstone in the study and treatment of retroviral infections. By mimicking natural nucleotides but lacking the essential 3'-OH group, it serves as a highly efficient chain terminator. For researchers, utilizing the ammonium salt of 3TC-TP in rigorously designed, self-validating in vitro assays ensures the highest degree of kinetic accuracy and analytical sensitivity, driving forward the development of next-generation antiviral therapeutics.

References

  • Patsnap Synapse: What is the mechanism of Lamivudine? URL: [Link]

  • ClinPGx: Lamivudine Pathway, Pharmacokinetics/Pharmacodynamics. URL:[Link]

  • StatPearls - NCBI Bookshelf (NIH): Lamivudine Mechanism of Action. URL:[Link]

  • Pediatric Oncall: Lamivudine - Mechanism, Indication, Contraindications. URL:[Link]

  • Antimicrobial Agents and Chemotherapy (ASM Journals): Model for Intracellular Lamivudine Metabolism. URL:[Link]

  • PMC (NIH): Pre-Steady-State Kinetic Analysis of the Incorporation of Anti-HIV Nucleotide Analogs. URL:[Link]

  • Biochemistry (ACS Publications): Single-Step Kinetics of HIV-1 Reverse Transcriptase Mutants. URL: [Link]

  • OUP: Inhibition of Purified Recombinant Reverse Transcriptase. URL: [Link]

  • PMC (NIH): Pharmacokinetics of Lamivudine and Lamivudine-Triphosphate. URL:[Link]

  • PMC (NIH): Simultaneous Quantification of Intracellular Lamivudine and Abacavir Triphosphate Metabolites by LC-MS/MS. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Preparation of Lamivudine Triphosphate (3TC-TP) Ammonium Salt Stock Solution

Introduction Lamivudine (3TC), a potent nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone of antiretroviral therapy for HIV and hepatitis B virus (HBV) infections.[1][2] Its therapeutic activity is cont...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Lamivudine (3TC), a potent nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone of antiretroviral therapy for HIV and hepatitis B virus (HBV) infections.[1][2] Its therapeutic activity is contingent upon intracellular phosphorylation to its active form, lamivudine 5'-triphosphate (3TC-TP).[1][3] 3TC-TP acts as a competitive inhibitor and chain terminator for viral reverse transcriptase and DNA polymerase, thereby halting viral replication.[1][4] The availability of high-purity, accurately concentrated 3TC-TP solutions is paramount for a wide range of research applications, including enzymatic assays, kinetic studies, and the development of novel antiviral strategies.

This document provides a comprehensive, field-proven protocol for the preparation, quality control, and storage of lamivudine triphosphate stock solutions. It is intended for researchers, scientists, and drug development professionals who require reliable and reproducible results. The principles and techniques described herein are grounded in the fundamental biochemistry of nucleotide triphosphates, emphasizing the critical parameters that ensure solution integrity and stability.

Pre-Protocol Considerations: The Foundation of Quality

Before handling the compound, it is crucial to understand its physicochemical properties. These characteristics dictate the entire workflow, from solvent selection to storage conditions.

Causality of Reagent Choice and Handling

Lamivudine triphosphate, like all nucleoside triphosphates, is susceptible to degradation, primarily through hydrolysis of the phosphoanhydride bonds.[5][6] This process is highly dependent on pH and the presence of divalent cations.

  • pH and Hydrolysis: The triphosphate chain is most stable in a slightly alkaline pH range of 7.0 to 8.0.[7][8] Acidic conditions (pH < 6.8) or strongly alkaline conditions can accelerate the cleavage of the terminal phosphate groups, leading to the accumulation of lamivudine diphosphate (3TC-DP) and monophosphate (3TC-MP), compromising the purity and effective concentration of the active species.[7][8][9] Therefore, dissolution and storage in a buffered, pH-controlled aqueous solution are non-negotiable.

  • Solvent Selection: The solvent must be nuclease-free to prevent enzymatic degradation.[10] Ultrapure, sterile water or a weak biological buffer like Tris-HCl or TE (Tris-EDTA) is recommended. While 3TC-TP is water-soluble, using a buffer provides essential pH control from the moment of dissolution.[11]

  • Form of the Compound: 3TC-TP is often supplied as a salt (e.g., ammonium or sodium salt) to improve stability and handling of the solid compound. It is critical to use the full molecular weight of the salt form provided by the manufacturer for all concentration calculations.

Physicochemical Properties
PropertyValueSource & Rationale
Chemical Formula C₈H₁₄N₃O₁₂P₃S (free acid)[2][12][13] Standard molecular composition.
Molecular Weight 469.19 g/mol (free acid)[2][12][13][14] Note: Always use the specific molecular weight from the Certificate of Analysis (CoA) which includes counter-ions and water of hydration.
Purity ≥95% (HPLC)[14] A minimum purity standard for quantitative assays. Higher purity (e.g., ≥99%) is preferred.
pH for Optimal Stability 7.0 - 8.0[7][8] Minimizes acid- and base-catalyzed hydrolysis of the triphosphate chain. Jena Bioscience supplies their solution at pH 7.5 ±0.5.[14]
UV Absorbance (λmax) ~270 nm[14] Characteristic absorbance peak used for spectrophotometric quantification.
Molar Extinction Coeff. (ε) 9,500 L·mol⁻¹·cm⁻¹ at 270 nm (pH 7.5)[14] An essential constant for determining concentration via the Beer-Lambert law.

Materials and Equipment

Reagents
  • Lamivudine Triphosphate Ammonium Salt (CAS: 143188-53-8)[2][13][14]

  • Nuclease-free ultrapure water (e.g., Milli-Q or equivalent)

  • Tris Base (m.w. = 121.14 g/mol )

  • Hydrochloric Acid (HCl), 1 M solution

  • Sodium Hydroxide (NaOH), 1 M solution (for pH adjustment, if needed)

  • Sterile, nuclease-free 0.22 µm syringe filters

Equipment
  • Calibrated analytical balance (readability to 0.01 mg)

  • pH meter with a micro-electrode, calibrated

  • UV-Vis spectrophotometer and quartz cuvettes

  • Vortex mixer

  • Benchtop microcentrifuge

  • Calibrated micropipettes (P10, P200, P1000)

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL) and conical tubes

  • Ice bucket

Experimental Protocol: Step-by-Step Methodology

This protocol describes the preparation of a 10 mM stock solution, a common concentration for laboratory use. Adjust calculations accordingly for different target concentrations.

Workflow Overview

G cluster_prep Preparation cluster_qc Quality Control cluster_store Storage A 1. Pre-cool Solutions Keep buffer and water on ice B 2. Weigh Compound Accurately weigh 3TC-TP salt in a sterile tube A->B C 3. Initial Dissolution Add ~80% of final buffer volume B->C D 4. Vortex & Spin Vortex to dissolve, then centrifuge briefly C->D E 5. Adjust pH Measure and adjust to pH 7.5 D->E F 6. Final Volume (QS) Bring to final volume with buffer E->F G 7. Determine Concentration Measure A270 via UV-Vis Spec F->G H 8. Verify Purity (Optional) Analyze via HPLC G->H I 9. Aliquot Dispense into single-use volumes H->I J 10. Store at -20°C / -80°C Protect from light and freeze-thaw cycles I->J caption Figure 1. Workflow for 3TC-TP Stock Solution Preparation and QC.

Caption: Figure 1. Workflow for 3TC-TP Stock Solution Preparation and QC.

Preparation of 100 mM Tris-HCl Buffer (pH 7.5)
  • Dissolve 1.21 g of Tris base in 80 mL of nuclease-free water.[15]

  • While stirring, adjust the pH to 7.5 by slowly adding 1 M HCl. Monitor the pH carefully using a calibrated meter.

  • Bring the final volume to 100 mL with nuclease-free water.

  • Sterilize the buffer by passing it through a 0.22 µm filter. Store at 4°C.

Reconstitution of 3TC-TP
  • Pre-calculation: Determine the mass of 3TC-TP ammonium salt required. This must be based on the molecular weight provided on the Certificate of Analysis. For a 1 mL final volume of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW ( g/mol ) * (1000 mg / 1 g) Example: Using MW = 520.3 g/mol (hypothetical salt form), you would need 5.20 mg.

  • Weighing: Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance. Carefully weigh the calculated amount of 3TC-TP powder into the tube. Work quickly to minimize exposure to atmospheric moisture.

  • Dissolution: Add approximately 80% of the final target volume of ice-cold 100 mM Tris-HCl, pH 7.5 buffer (e.g., 800 µL for a 1 mL final volume).

  • Mixing: Close the cap and vortex gently for 30-60 seconds until the powder is fully dissolved. Perform a quick spin in a microcentrifuge (e.g., 1,000 x g for 1 minute) to collect the entire solution at the bottom of the tube.[10] Keep the tube on ice.

pH Adjustment and Final Volume
  • pH Verification: Using a calibrated micro-electrode, carefully measure the pH of the concentrated solution. Nucleotide triphosphate solutions are often slightly acidic upon dissolution.

  • Adjustment: If the pH is below 7.3, adjust it by adding very small (0.5 µL) increments of 1 M NaOH. If the pH is above 7.7, use 1 M HCl. Mix gently and re-measure after each addition. The goal is a final pH of 7.5 ± 0.1.[14] This step is critical for long-term stability.[7][8]

  • Quantum Sufficit (QS): Once the pH is correct, add ice-cold 100 mM Tris-HCl, pH 7.5 buffer to reach the final calculated volume (e.g., 1 mL). Mix gently by pipetting.

Quality Control: A Self-Validating System

A prepared stock solution is not trustworthy until its concentration is empirically verified. Relying solely on the initial mass is prone to errors from weighing inaccuracies, hydration state of the powder, and purity.

Concentration Determination by UV Spectrophotometry

The concentration is determined using the Beer-Lambert law, A = εcl , where:

  • A is the absorbance at λmax.

  • ε is the molar extinction coefficient (9,500 L·mol⁻¹·cm⁻¹ at 270 nm).[14]

  • c is the concentration in mol/L.

  • l is the path length of the cuvette (typically 1 cm).

Procedure:

  • Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength to 270 nm.

  • Prepare a dilution of your stock solution. A 1:100 dilution is typically appropriate for a 10 mM stock.

    • Pipette 10 µL of the 3TC-TP stock into 990 µL of the 100 mM Tris-HCl, pH 7.5 buffer. Mix thoroughly.

  • Use the same Tris-HCl buffer to blank the spectrophotometer.

  • Measure the absorbance (A₂₇₀) of the diluted sample. The reading should ideally be within the linear range of the instrument (0.1 - 1.0).

  • Calculate the concentration of the original stock solution:

    • Concentration (mM) = (A₂₇₀ / ε) * dilution factor * 1000

    • Example: If A₂₇₀ = 0.95 for a 1:100 dilution: c = (0.95 / 9500 L·mol⁻¹·cm⁻¹) * 100 * 1000 mmol/mol = 10.0 mM

The empirically determined concentration should be recorded on the stock tube label. Commercially prepared nucleotide solutions are often found to be within 85-95% of the target concentration.[16]

Purity Assessment (Recommended)

While UV spectrophotometry confirms concentration, it does not confirm purity. The gold standard for assessing the purity of nucleotide stocks is High-Performance Liquid Chromatography (HPLC), particularly using anion-exchange (AX-HPLC) or ion-pair reversed-phase (IP-RP-HPLC) methods.[6] These techniques can resolve 3TC-TP from its hydrolysis products (3TC-DP, 3TC-MP) and other synthesis-related impurities.[6] While not feasible for all labs, if the stock is intended for sensitive kinetic or clinical research, HPLC validation is strongly advised.

Storage and Stability

Proper storage is essential to maintain the integrity of the 3TC-TP stock solution over time.

ParameterRecommendationRationale
Temperature -20°C (short-term, <6 months) or -80°C (long-term, >6 months)[14][15][16] Minimizes chemical and enzymatic degradation. -80°C is the gold standard for long-term preservation of nucleotide integrity.
Aliquoting Store in small, single-use volumes (e.g., 10-50 µL)[10][15] This is the most critical step to ensure stability. It avoids repeated freeze-thaw cycles, which physically stress the molecule and introduce risk of contamination.
Container Sterile, nuclease-free, low-retention microcentrifuge tubesPrevents contamination and loss of material due to surface adhesion.
Light Exposure Protect from light (use amber tubes or store in a dark freezer box)[10] Although less critical than for fluorescently-labeled nucleotides, it is good practice to prevent any potential photodegradation.

Under these conditions, a properly prepared 3TC-TP stock solution can be expected to be stable for at least 12 months.[14]

References

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • Study.com. (n.d.). How does changing pH affect hydrolysis of ATP?. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (n.d.). Common Reagents. Retrieved from [Link]

  • Wikipedia. (2024). ATP hydrolysis. Retrieved from [Link]

  • Protocols.io. (2022). rNTPs Stock Preparation / IVT Standard Reaction. Retrieved from [Link]

  • Bushman, F. D., et al. (2012). Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection. PMC. Retrieved from [Link]

  • Biology Stack Exchange. (2016). Do the pH and other ions affect the hydrolysis of ATP. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lamivudine triphosphate. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (2024). Lamivudine. Retrieved from [Link]

  • Sigut Labs. (n.d.). Lamivudine triphosphate – CAS 143188-53-8. Retrieved from [Link]

  • Jena Bioscience. (n.d.). 3TCTP, Antiviral Nucleotides. Retrieved from [Link]

  • baseclick GmbH. (n.d.). Triphosphates: Structure, Function & Synthesis explained. Retrieved from [Link]

Sources

Application

HPLC-UV method for quantifying lamivudine triphosphate ammonium salt

Application Note & Protocol Topic: A Robust HPLC-UV Method for the Quantification of Lamivudine Triphosphate Ammonium Salt in Biological Matrices Audience: Researchers, scientists, and drug development professionals in v...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: A Robust HPLC-UV Method for the Quantification of Lamivudine Triphosphate Ammonium Salt in Biological Matrices

Audience: Researchers, scientists, and drug development professionals in virology, pharmacology, and bioanalysis.

Overview & Scientific Principle

Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 and Hepatitis B infections.[1] Upon entering the cell, lamivudine undergoes sequential phosphorylation by host cell kinases to form its pharmacologically active metabolite, lamivudine triphosphate (3TC-TP).[2][3][4] This active moiety acts as a competitive inhibitor of viral reverse transcriptase and a chain terminator for viral DNA synthesis.[5] Therefore, quantifying the intracellular concentration of 3TC-TP is a critical endpoint in pharmacokinetic, pharmacodynamic, and drug efficacy studies.

This application note details a highly reliable and validated method for the quantification of lamivudine triphosphate (3TC-TP) using Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) with Ultraviolet (UV) detection. The inherent challenge in analyzing 3TC-TP lies in its high polarity and multiple negative charges from the triphosphate group, which result in poor retention on conventional reversed-phase columns.[6] To overcome this, our method employs an ion-pairing agent, which dynamically modifies the hydrophobic stationary phase, enabling the retention and subsequent separation of this highly polar analyte.[7]

The Causality Behind the Method: Why Ion-Pair RP-HPLC?

Standard reversed-phase chromatography relies on hydrophobic interactions between the analyte and a nonpolar stationary phase (like C18). Highly polar compounds like nucleotide triphosphates have minimal affinity for this phase and elute very early, often with the solvent front, making quantification impossible.

Ion-Pair RP-HPLC introduces a counter-ion (the ion-pairing agent) into the mobile phase. This agent, typically a quaternary ammonium salt like tetrabutylammonium, possesses a hydrophobic alkyl tail and a positively charged head.[7] The hydrophobic tail adsorbs onto the C18 stationary phase, creating a dynamic, positively charged surface. The negatively charged phosphate groups of 3TC-TP can then interact with this modified surface via ionic attraction, allowing for its retention and separation. The separation is then modulated by a gradient of an organic solvent, such as acetonitrile or methanol, which disrupts the hydrophobic interactions and elutes the analyte.[8]

cluster_0 Mechanism of Ion-Pair Reversed-Phase Chromatography STATIONARY_PHASE C18 Stationary Phase Hydrophobic surface ION_PAIR Ion-Pairing Agent (TBA+) Hydrophobic Tail Positively Charged Head STATIONARY_PHASE:f0->ION_PAIR:f1 Adsorption via hydrophobic interaction MODIFIED_PHASE Dynamically Modified Stationary Phase Positive surface charge ION_PAIR:f2->MODIFIED_PHASE:f0 Creates positive surface ANALYTE 3TC-TP (Analyte) Negatively Charged Triphosphate Group MODIFIED_PHASE:f0->ANALYTE:f1 Ionic Interaction (Retention)

Caption: Ion-Pairing Mechanism on a C18 Stationary Phase.

Detailed Experimental Protocol

Materials and Equipment
  • Reagents:

    • Lamivudine Triphosphate Ammonium Salt (Reference Standard)

    • Tetrabutylammonium hydrogen sulfate (TBAHS), HPLC grade[7]

    • Potassium dihydrogen phosphate (KH₂PO₄), HPLC grade

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Perchloric Acid (PCA) or Trichloroacetic Acid (TCA), ACS grade[9][10]

    • Potassium Carbonate (K₂CO₃) or Tri-n-octylamine

    • Ultrapure water (18.2 MΩ·cm)

  • Equipment:

    • HPLC system with a gradient pump, autosampler, column thermostat, and UV detector

    • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 3.5 or 5 µm particle size)

    • Centrifuge capable of 4°C and >15,000 x g

    • pH meter

    • Vortex mixer

    • Sonicator

    • Analytical balance

    • Syringe filters (0.22 µm)

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer):

    • Prepare 50 mM potassium dihydrogen phosphate (KH₂PO₄) in ultrapure water.

    • Add 10 mM tetrabutylammonium hydrogen sulfate (TBAHS).[9]

    • Adjust the pH to 6.0 - 7.0 using 1 M potassium hydroxide (KOH). The optimal pH should be determined during method development, as nucleotide charge state is pH-dependent.[7]

    • Filter through a 0.22 µm membrane filter and degas.

  • Mobile Phase B (Organic):

    • A mixture of Acetonitrile and Mobile Phase A (e.g., 60:40 v/v ACN:Buffer A).

    • Alternatively, 100% Acetonitrile can be used for a sharper gradient.

    • Filter through a 0.22 µm membrane filter and degas.

  • 3TC-TP Stock Solution (1 mM):

    • Accurately weigh the required amount of 3TC-TP ammonium salt.

    • Dissolve in ultrapure water to the final concentration.

    • Aliquot into small volumes and store at -80°C to prevent degradation from freeze-thaw cycles.

  • Calibration Standards & Quality Controls (QCs):

    • Prepare working solutions by serially diluting the stock solution in water.

    • Spike appropriate volumes of working solutions into a blank biological matrix (e.g., cell lysate from untreated cells) to prepare calibration standards and QCs at low, medium, and high concentrations.

Intracellular Extraction Protocol (from Cultured Cells)

This step is critical for accurate quantification and to prevent enzymatic degradation of nucleotides.[11]

  • Cell Seeding: Plate cells (e.g., 1-5 x 10⁶ cells per well) and culture under desired conditions with lamivudine treatment.

  • Rapid Harvest: Aspirate the culture medium completely. Immediately wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular contaminants.

  • Lysis and Extraction: Immediately add 200-500 µL of ice-cold 0.6 M Perchloric Acid (PCA) or 10% Trichloroacetic Acid (TCA) directly to the plate.[9][10] This step simultaneously lyses the cells and precipitates proteins while inactivating cellular enzymes.

  • Scraping and Collection: Scrape the cells in the acid solution and transfer the lysate to a microcentrifuge tube.

  • Protein Removal: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Neutralization: Carefully transfer the supernatant to a new tube. Neutralize the acid by adding a calculated amount of 5 M potassium carbonate (K₂CO₃) or a solution of tri-n-octylamine in an organic solvent. Vortex and incubate on ice for 15 minutes.

  • Salt Removal: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated salt (e.g., KClO₄).

  • Final Sample: Transfer the neutralized, salt-free supernatant to a new tube for HPLC analysis. If necessary, samples can be stored at -80°C.

A 1. Cell Culture with Lamivudine Treatment B 2. Rapid Harvest & Ice-Cold PBS Wash A->B C 3. Cell Lysis with Cold Perchloric Acid B->C D 4. Centrifugation (Protein Removal) C->D E 5. Supernatant Neutralization (e.g., with K2CO3) D->E F 6. Centrifugation (Salt Precipitation) E->F G 7. Collect Final Supernatant for Analysis F->G H HPLC-UV Injection G->H

Caption: Intracellular 3TC-TP Extraction Workflow.

HPLC-UV Operating Conditions

The following table provides a robust starting point for method development.

ParameterRecommended ConditionJustification
Column C18, 150 x 4.6 mm, 3.5 µmProvides excellent efficiency and is compatible with ion-pair reagents.
Mobile Phase A 50 mM KH₂PO₄, 10 mM TBAHS, pH 6.5Phosphate buffer maintains pH, while TBAHS acts as the ion-pairing agent.[7][9]
Mobile Phase B AcetonitrileCommon organic modifier for eluting analytes in RP-HPLC.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good separation in a reasonable time.
Gradient 0-5 min, 2% B; 5-20 min, 2-40% B; 20-22 min, 40-95% B; 22-25 min, 95% B; 25-26 min, 95-2% B; 26-35 min, 2% BA gradient is essential to first retain 3TC-TP and then elute it with sufficient resolution from other cellular nucleotides.
Column Temp. 25-30°CMaintains reproducible retention times.[9]
UV Wavelength 271 nmCorresponds to a maximum absorbance peak for lamivudine, ensuring high sensitivity.[3][12][13]
Injection Vol. 20 µLA typical volume providing a good balance between sensitivity and peak shape.

Method Validation: A Self-Validating System

The reliability of any bioanalytical method hinges on its validation. The protocol should be validated according to regulatory guidelines from agencies like the FDA and EMA.[14][15][16]

Validation ParameterPurposeTypical Acceptance Criteria (ICH/FDA)
Specificity/Selectivity Ensure no interference from endogenous matrix components at the retention time of 3TC-TP.Response in blank matrix should be <20% of the LLOQ response.
Linearity & Range Demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.99.
Accuracy Closeness of measured values to the true value.Mean accuracy within ±15% of nominal (±20% at LLOQ).
Precision Repeatability of measurements (intra- & inter-day).Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).[9][17]
Lower Limit of Quantification (LLOQ) Lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Analyte response should be at least 5-10 times the blank response. Accuracy within ±20% and CV ≤20%.
Stability Evaluate analyte stability under various conditions (freeze-thaw, short-term benchtop, long-term storage, stock solution).Mean concentration within ±15% of the nominal concentration.

Data Analysis and Interpretation

  • Calibration Curve: Construct a calibration curve by plotting the peak area of 3TC-TP against the nominal concentration of the prepared standards. Perform a linear regression analysis (typically with 1/x or 1/x² weighting).

  • Quantification: Determine the concentration of 3TC-TP in the unknown samples by interpolating their peak areas from the regression equation of the calibration curve.

  • Normalization: The final intracellular concentration is typically normalized to the number of cells or the total protein content of the initial sample to account for variations in cell number between experiments.

Conclusion

This application note provides a comprehensive, scientifically grounded protocol for the quantification of lamivudine triphosphate. By employing ion-pair reversed-phase chromatography, this method successfully overcomes the analytical challenges posed by this highly polar metabolite. The detailed steps for sample extraction, chromatographic separation, and rigorous method validation ensure that the data generated is accurate, reproducible, and suitable for supporting critical decisions in drug development and clinical research.

References

  • Bitesize Bio. (2025, June 2). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Bitesize Bio. [Link]

  • Lazzarino, G., et al. (2009). An ion-pair reversed-phase HPLC method for determination of fresh tissue adenine nucleotides avoiding freeze-thaw degradation of ATP. PubMed. [Link]

  • Miwa, M., et al. (n.d.). Simultaneous determination of nucleotide sugars with ion-pair reversed-phase HPLC. SpringerLink. [Link]

  • Rozet, E., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed. [Link]

  • Agilent Technologies. (n.d.). Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. Agilent. [Link]

  • Huang, D., et al. (2003). Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography. PubMed. [Link]

  • Agilent Technologies. (2022, November 22). Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC. Agilent. [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • Ravisankar, P., et al. (n.d.). UV and RP-HPLC Method for the Estimation of Lamivudine in Bulk and Pharmaceutical Dosage Forms. Asian Journal of Chemistry. [Link]

  • European Medicines Agency. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. SlidePlayer. [Link]

  • NOVOCIB. (2025, September 29). Cellular Nucleotides Analysis. NOVOCIB. [Link]

  • ResearchGate. (n.d.). (PDF) Polymorphic Forms of Lamivudine: Characterization, Estimation of Transition Temperature, and Stability Studies by Thermodynamic and Spectroscopic Studies. ResearchGate. [Link]

  • Journal of Chromatography B. (2017, October 5). Institute for Stem Cell & Regenerative Medicine. [Link]

  • Pharmaceuticals and Medical Devices Agency. (n.d.). ICH M10ガイドラインの経緯. PMDA. [Link]

  • Somkuwar, K., et al. (2024). Comparative study of UV spectroscopy, RP-HPLC and HPTLC methods for quantification of antiviral drug lamivudine in tablet formulation. Future Journal of Pharmaceutical Sciences. [Link]

  • Seshachalam, N., & Kothapally, C. B. (2014). Development and Validation of HPLC Method for Estimation of Lamivudine in Pharmaceutical formulations. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • Mardanova, A., et al. (2017). HPLC–UV Method for Simultaneous Determination of Adenosine Triphosphate and Its Metabolites in Mycobacterium smegmatis. AKJournals. [Link]

  • Longdom Publishing. (2021, September 23). Separation and Analysis of Mono-Di- And Tri- Phosphate Nucleotides from Cell Extract Using Reversed Phase HPLC. [Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Development and Validation of UV Spectroscopic Method for Estimation of Lamivudine in Tablet Dosage Form. [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of lamivudine. [Link]

  • Pereira, A. S., et al. (2005). Determination of lamivudine in human plasma by HPLC and its use in bioequivalence studies. PubMed. [Link]

  • IJCRT.org. (n.d.). Analytical Method Development and Validation of Lamivudine by RP-HPLC Method. [Link]

  • Tirumala Devi, M., et al. (2018). Formulation and in-vitro characterization of lamivudine controlled release tablet. World Journal of Pharmaceutical Sciences. [Link]

  • Jena, A., et al. (2013). Development and validation of an HPLC-UV method for simultaneous determination of zidovudine, lamivudine, and nevirapine in human plasma and its application to pharmacokinetic study in human volunteers. PubMed. [Link]

  • Strauch, S., et al. (2011). Biowaiver monographs for immediate release solid oral dosage forms: Lamivudine. Journal of Pharmaceutical Sciences. [Link]

  • Apotex Inc. (2017, October 6). PRODUCT MONOGRAPH PrAPO-LAMIVUDINE. [Link]

  • McMillan, J., et al. (n.d.). A Long Acting Nanoformulated Lamivudine ProTide. PMC - NIH. [Link]

Sources

Method

Application Note: High-Fidelity In Vitro Dosing and Quantification Protocols for Lamivudine Triphosphate Ammonium Salt

Mechanistic Rationale & Pharmacokinetics Lamivudine (3TC) is a highly potent nucleoside reverse transcriptase inhibitor (NRTI) utilized extensively in HIV and HBV research. However, 3TC is a prodrug; it requires sequenti...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Pharmacokinetics

Lamivudine (3TC) is a highly potent nucleoside reverse transcriptase inhibitor (NRTI) utilized extensively in HIV and HBV research. However, 3TC is a prodrug; it requires sequential intracellular phosphorylation by host cell kinases to be converted into its active moiety, lamivudine triphosphate (3TC-TP)[1]. Once phosphorylated, 3TC-TP competes directly with endogenous deoxycytidine triphosphate (dCTP) for incorporation into viral DNA, lacking a 3'-hydroxyl group and thereby causing obligate DNA chain termination[2].

In advanced in vitro pharmacokinetic (PK) and pharmacodynamic (PD) assays, researchers often dose cell cultures directly with the triphosphate form to bypass the rate-limiting initial phosphorylation steps (mediated by deoxycytidine kinase), which can saturate and confound dose-response curves[1]. The ammonium salt formulation of 3TC-TP is specifically utilized because nucleotide triphosphates are highly polar and chemically labile. The ammonium salt confers superior aqueous solubility and prevents the rapid hydrolysis of the triphosphate tail during storage, freeze-thaw cycles, and handling[3].

Pathway Visualization

Pathway Lamivudine Lamivudine (3TC) (Extracellular) Uptake Cellular Uptake (Transporters) Lamivudine->Uptake Intra_3TC Intracellular 3TC Uptake->Intra_3TC Kinase1 Deoxycytidine Kinase (dCK) Intra_3TC->Kinase1 Intra_3TC_MP 3TC-Monophosphate Kinase1->Intra_3TC_MP Kinase2 UMP-CMP Kinase Intra_3TC_MP->Kinase2 Intra_3TC_DP 3TC-Diphosphate Kinase2->Intra_3TC_DP Kinase3 Nucleoside Diphosphate Kinase Intra_3TC_DP->Kinase3 Intra_3TC_TP 3TC-Triphosphate (3TC-TP) Active Moiety Kinase3->Intra_3TC_TP Target Viral Reverse Transcriptase (HIV/HBV) Intra_3TC_TP->Target Competitive Inhibition Effect DNA Chain Termination Target->Effect

Intracellular phosphorylation cascade of Lamivudine (3TC) to its active triphosphate form.

Quantitative Pharmacokinetic Comparison

Understanding the kinetic divergence between the parent drug and the active triphosphate is critical for designing appropriate sampling intervals in cell culture. 3TC-TP accumulates intracellularly and exhibits a significantly prolonged half-life compared to the parent compound, enabling extended dosing intervals[1].

Table 1: Pharmacokinetic & Assay Parameters of 3TC vs. 3TC-TP

ParameterLamivudine (3TC)Lamivudine Triphosphate (3TC-TP)
State Inactive ProdrugActive Moiety
Primary Location Extracellular / PlasmaIntracellular (e.g., PBMCs, HepG2, MDMs)
Half-Life (t1/2) 5 - 7 hours[2]15 - 22 hours[1][2]
Mechanism of Action Cellular Uptake (OCT Transporters)DNA Chain Termination[2]
Optimal Lysis Matrix Not Applicable70:30 Methanol:Water (v/v)[3]
In Vitro Dosing Range 0.1 µM - 320 µM[4][5]10 nM - 100 µM (via transfection/permeabilization)

In Vitro Dosing & Extraction Protocols

A self-validating protocol must account for the extreme lability of nucleotide triphosphates. Endogenous phosphatases can rapidly degrade 3TC-TP back to 3TC or 3TC-MP during cell harvesting. Therefore, strict cold-chain maintenance and rapid protein precipitation are non-negotiable to ensure data integrity.

Protocol A: Reagent Preparation & Stability
  • Equilibration : Allow the lyophilized 3TC-TP ammonium salt to reach room temperature in a desiccator before opening. Causality: Preventing atmospheric condensation is critical, as moisture accelerates the hydrolysis of the triphosphate bonds.

  • Solvent Selection : Reconstitute in Ultra-Pure (UP) RNase/DNase-free water or 10 mM Ammonium Acetate buffer (pH 7.0) to achieve a stock concentration of 10 mM. Causality: Avoid phosphate-buffered saline (PBS) for the primary stock. High phosphate concentrations will interfere with downstream Solid Phase Extraction (SPE) and cause severe ion suppression during LC-MS/MS analysis.

  • Storage : Aliquot into low-bind microcentrifuge tubes and store immediately at -80°C. Limit freeze-thaw cycles to a maximum of two.

Protocol B: Cell Culture Dosing (PBMCs, HepG2, or MDMs)
  • Cell Seeding : Seed human peripheral blood mononuclear cells (PBMCs), Monocyte-Derived Macrophages (MDMs), or HepG2 cells at a density of 1×106 cells/mL in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS)[5].

  • Dosing : For metabolic conversion assays, spike the culture media with 3TC to achieve final concentrations ranging from 0.1 µM to 100 µM[5]. Note: Because intact triphosphates possess a strong negative charge that prevents passive diffusion across the lipid bilayer, direct intracellular delivery of 3TC-TP ammonium salt requires lipid-based transfection reagents, nanoformulations, or cellular permeabilization techniques[5].

  • Incubation : Incubate at 37°C in a 5% CO2 atmosphere for 2 to 24 hours, depending on the kinetic target (peak intracellular concentrations are typically observed 6-8 hours post-dose)[5][6].

Protocol C: Intracellular Extraction & Quenching
  • Harvesting : Transfer the cell suspension to conical tubes and centrifuge at 800 x g for 8 minutes at 4°C[5].

  • Cold Washing : Wash the cell pellet twice with ice-cold PBS. Causality: The near-freezing temperature halts membrane transporter activity, preventing the efflux of intracellular 3TC-TP while effectively washing away extracellular drug artifacts.

  • Cold Lysis & Quenching : Resuspend the cell pellet in 0.5 mL of ice-cold 70:30 Methanol:UP Water (v/v)[3]. Causality: This specific organic-to-aqueous ratio instantly denatures endogenous acid/alkaline phosphatases (preventing 3TC-TP degradation) while maintaining sufficient polarity to keep the highly hydrophilic triphosphate in solution[3].

  • Precipitation : Store the lysate at -80°C overnight to ensure complete protein precipitation. Centrifuge at 17,000 x g for 10 minutes at 4°C, and collect the supernatant for SPE[5].

Protocol D: Solid Phase Extraction (SPE) & LC-MS/MS
  • SPE Conditioning : Condition a Weak Anion Exchange (WAX) or Strata-X SPE cartridge with 2.0 mL methanol, followed by 2.0 mL of 15 mM ammonium acetate[3].

  • Loading & Washing : Load the 70:30 lysate supernatant onto the cartridge. Wash with 2.0 mL of 10 mM ammonium acetate, followed by 0.5 mL dichloromethane[3]. Causality: This step removes intracellular salts and lipids that cause ion suppression in the mass spectrometer, isolating the nucleotide pool.

  • Elution & Analysis : Elute the concentrated 3TC-TP with two 0.5 mL applications of methanol. Evaporate under nitrogen at 40°C and reconstitute in 100 µL UP water for LC-MS/MS quantification[3].

Workflow Visualization

Workflow Prep Prepare 3TC-TP Ammonium Salt (10 mM Stock in UP H2O) Culture Seed PBMCs/HepG2 (1x10^6 cells/mL) Prep->Culture Dosing Dose Cells (0.1 - 100 µM) Culture->Dosing Incubation Incubate (2h - 24h at 37°C) Dosing->Incubation Harvest Harvest & Wash (Cold PBS, 800 x g) Incubation->Harvest Lysis Cell Lysis (70:30 Methanol:Water, -80°C) Harvest->Lysis SPE Solid Phase Extraction (SPE) (Desalt & Concentrate) Lysis->SPE LCMS LC-MS/MS Quantification SPE->LCMS

End-to-end experimental workflow for 3TC-TP dosing, cold lysis, and SPE-LC-MS/MS.

References

  • World Health Organization (WHO). "WHO-PQ RECOMMENDED SUMMARY OF PRODUCT CHARACTERISTICS". 2

  • National Institutes of Health (NIH) / PMC. "Pharmacokinetics of Lamivudine and Lamivudine-Triphosphate after Administration of 300 Milligrams and 150 Milligrams Once Daily to Healthy Volunteers: Results of the ENCORE 2 Study". 1

  • National Institutes of Health (NIH) / PMC. "Simultaneous Quantification of Intracellular Lamivudine and Abacavir Triphosphate Metabolites by LC-MS/MS". 5

  • National Institutes of Health (NIH) / PMC. "Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection". 3

  • National Institutes of Health (NIH) / PMC. "Evaluation of the Activity of Lamivudine and Zidovudine against Ebola Virus". 4

  • ResearchGate. "ZDV and ZDV anabolite levels in PBMCs from ZDV- treated volunteers". 6

Sources

Application

Application Note: Utilizing Lamivudine Triphosphate Ammonium Salt in Viral Replication and Inhibition Assays

Executive Summary & Scientific Rationale Lamivudine (2',3'-dideoxy-3'-thiacytidine, commonly known as 3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) utilized globally for the management of Human Immun...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Lamivudine (2',3'-dideoxy-3'-thiacytidine, commonly known as 3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) utilized globally for the management of Human Immunodeficiency Virus Type 1 (HIV-1) and Hepatitis B Virus (HBV)[1]. However, 3TC is a prodrug; it exhibits no direct antiviral activity until it undergoes intracellular phosphorylation by host cell kinases to form its active metabolite, lamivudine triphosphate (3TC-TP)[],[1].

For researchers conducting cell-free biochemical assays (e.g., direct enzyme kinetic studies on recombinant reverse transcriptase or polymerase), the parent 3TC compound is inactive. Therefore, the direct application of 3TC-TP is mandatory[3].

Why the Ammonium Salt Form? Nucleoside triphosphates in their free acid forms are highly polar, thermodynamically unstable, and prone to rapid hydrolysis. Utilizing the ammonium salt of 3TC-TP provides a self-validating advantage in assay design:

  • Enhanced Stability: The ammonium salt buffers the phosphate groups, preventing spontaneous degradation during lyophilization and long-term storage at -80°C.

  • LC-MS/MS Compatibility: Unlike sodium or potassium salts, ammonium salts are volatile. They do not cause ion suppression or require extensive desalting steps prior to mass spectrometry, making them ideal for intracellular quantification workflows[4],[5].

  • Enzymatic Neutrality: Heavy metal ions can inadvertently alter the binding kinetics of viral polymerases. Ammonium ions maintain physiological neutrality in standard assay buffers.

Mechanistic Pathway

Once synthesized or delivered intracellularly, 3TC-TP acts as a structural analog to natural deoxycytidine triphosphate (dCTP). It competitively binds to the active site of HIV-1 reverse transcriptase and HBV polymerase[6]. Because 3TC-TP lacks a 3'-hydroxyl (3'-OH) group on its ribose ring, the formation of the next 5' to 3' phosphodiester bond is impossible, resulting in immediate viral DNA chain termination[],[6].

MOA 3 3 TC Lamivudine (3TC) Prodrug TC->3 Kinases Host Intracellular Kinases Kinases->3 TCTP Phosphorylation RT HIV RT / HBV Pol Active Site TCTP->RT Competes with dCTP DNA Viral DNA Chain Termination RT->DNA Lacks 3'-OH Group

Mechanism of Lamivudine (3TC) phosphorylation and viral DNA chain termination.

Pharmacokinetic & Inhibitory Profile

To design robust assays, researchers must ground their concentration gradients in established pharmacokinetic data. The triphosphate metabolite exhibits high selectivity for viral enzymes while showing negligible affinity for human host polymerases[1].

ParameterTarget / Biological SystemValue / Characteristic
Ki (Inhibition Constant) HIV-1 Reverse Transcriptase10 – 12 µM[3]
IC50 (Viral Replication) HIV-1 (Cellular Assays)2 nM – 15 µM[3]
Intracellular Half-Life PBMCs / Infected Cells10 – 15 hours[3]
Primary Mechanism HIV-1 RT & HBV PolymeraseDNA Chain Termination[1],[6]
Off-Target Effects Mammalian DNA Pol (α, β, γ)Weak / Negligible Inhibition[],[1]

Methodological Framework: Experimental Protocols

Protocol 1: Cell-Free Reverse Transcriptase Inhibition Assay

Objective: To determine the direct inhibitory kinetics (IC50/Ki) of 3TC-TP ammonium salt against recombinant HIV-1 RT. Causality & Design Choice: Because 3TC-TP is a cytidine analog, the assay template must require the incorporation of cytosine. Standard poly(rA)-oligo(dT) templates (which incorporate thymidine) will yield false negatives. You must use a poly(rI)-oligo(dC) template to force the enzyme to incorporate dCTP or the 3TC-TP competitor[],[6].

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute 3TC-TP ammonium salt in nuclease-free water to a 10 mM stock. Aliquot and store at -80°C to prevent hydrolysis.

  • Buffer Formulation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.8), 5 mM MgCl2, 1 mM DTT, and 0.1% BSA. Self-Validation Check: Ensure Mg2+ is present, as it is a critical cofactor for RT activity.

  • Template-Primer Annealing: Anneal poly(rI) with oligo(dC) at a 1:1 molar ratio by heating to 85°C for 5 minutes and slowly cooling to room temperature.

  • Reaction Assembly: In a 96-well microplate, combine:

    • 10 µL of reaction buffer.

    • 5 µL of poly(rI)-oligo(dC) template.

    • 5 µL of 3TC-TP at varying concentrations (serial dilution from 100 µM to 0.1 µM).

    • 5 µL of a dNTP mix containing a fluorescently labeled dCTP (e.g., Cy5-dCTP) and unlabeled dCTP.

  • Initiation: Add 5 µL of recombinant HIV-1 RT to initiate the reaction.

  • Incubation & Termination: Incubate at 37°C for 45 minutes. Terminate the reaction by adding 10 µL of 0.5 M EDTA.

  • Detection: Measure fluorescence polarization or total fluorescence to quantify the incorporation of the labeled dCTP.

  • Validation Controls:

    • Positive Control: Nevirapine (Non-nucleoside inhibitor) to confirm enzyme susceptibility.

    • Negative Control: Reaction mix without the RT enzyme to establish background fluorescence.

Protocol 2: Intracellular Quantification of 3TC-TP via LC-MS/MS

Objective: To quantify the intracellular conversion of 3TC to 3TC-TP in Peripheral Blood Mononuclear Cells (PBMCs) and correlate it with viral load reduction. Causality & Design Choice: Cellular metabolism of NRTIs is highly dynamic. To accurately measure the triphosphate pool, cellular enzymes must be instantly quenched. We utilize cold methanol (-20°C) for lysis, which precipitates cellular proteins and halts phosphatase activity that would otherwise degrade 3TC-TP back to 3TC[4],[5].

Workflow Culture 1. PBMC Culture & 3TC Treatment Quench 2. Immediate Quenching (Cold Methanol -20°C) Culture->Quench Spike 3. Spike Internal Standard (15N213C-3TC-TP) Quench->Spike SPE 4. Solid Phase Extraction (Anion Exchange SPE) Spike->SPE LCMS 5. LC-MS/MS Quantification (Ammonium Acetate Buffer) SPE->LCMS

Workflow for PBMC cell culture, metabolic quenching, and LC-MS/MS quantification.

Step-by-Step Methodology:

  • Cell Treatment: Incubate PBMCs (1x10^6 cells/mL) with 10 µM 3TC for 24 hours.

  • Harvest & Wash: Centrifuge cells at 400 x g for 5 minutes. Wash twice with ice-cold PBS to remove extracellular drug.

  • Metabolic Quenching & Lysis: Resuspend the cell pellet in 500 µL of 70% cold methanol (-20°C). Vortex vigorously for 30 seconds and incubate on ice for 15 minutes[5].

  • Internal Standard Spiking: Add 10 µL of isotopically labeled internal standard (e.g., 15N213C-3TC-TP) at a known concentration. Self-Validation Check: This corrects for any loss of analyte during the subsequent extraction steps[4].

  • Solid Phase Extraction (SPE):

    • Load the lysate onto a pre-conditioned weak anion-exchange SPE cartridge.

    • Wash with water to remove unphosphorylated 3TC and cellular debris.

    • Elute the triphosphate fraction using a high-salt buffer (e.g., 500 mM KCl)[4].

  • LC-MS/MS Analysis:

    • Inject the eluate onto a porous graphitic carbon (PGC) or specialized C18 column.

    • Use a mobile phase consisting of 10 mM Ammonium Acetate (pH 10.5) and Acetonitrile[5]. The volatility of ammonium acetate ensures optimal ionization in the mass spectrometer.

    • Operate the mass spectrometer in positive electrospray ionization (ESI) multiple reaction monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for 3TC-TP[4],[5].

References

  • Lamivudine - StatPearls - NCBI Bookshelf - NIH Source: nih.gov URL:[Link]

  • What is the mechanism of Lamivudine? - Patsnap Synapse Source: patsnap.com URL:[Link]

  • Epivir, INN-Lamivudine - European Medicines Agency (EMA) Source: europa.eu URL:[Link]

  • Mechanisms of action of antivirals against hepatitis B virus infection - Oxford Academic Source: oup.com URL:[Link]

  • Simultaneous Quantification of Intracellular Lamivudine and Abacavir Triphosphate Metabolites by LC-MS/MS - PMC Source: nih.gov URL:[Link]

  • Mass Spectrometry for the Sensitive Analysis of Intracellular Nucleotides and Analogues Source: intechopen.com URL:[Link]

Sources

Method

Application Note &amp; Protocol: Intracellular Extraction of Lamivudine Triphosphate (Ammonium Salt)

Abstract This comprehensive guide details a robust and validated protocol for the extraction of the active metabolite of lamivudine, lamivudine triphosphate (3TC-TP), from cultured cells, primarily focusing on peripheral...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details a robust and validated protocol for the extraction of the active metabolite of lamivudine, lamivudine triphosphate (3TC-TP), from cultured cells, primarily focusing on peripheral blood mononuclear cells (PBMCs). Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) that requires intracellular phosphorylation to its active triphosphate form to exert its antiviral activity against HIV and HBV.[1][2] Accurate quantification of intracellular 3TC-TP is crucial for pharmacokinetic studies, drug efficacy assessments, and understanding the mechanisms of drug action and resistance. This document provides a step-by-step methodology for cell lysis, protein precipitation, and purification of 3TC-TP, optimized for subsequent analysis by highly sensitive techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Critical Role of Intracellular 3TC-TP Quantification

Lamivudine (3TC) is a cornerstone of antiretroviral therapy. As a prodrug, it undergoes a series of intracellular phosphorylation steps to become the pharmacologically active lamivudine triphosphate (3TC-TP).[1] This active moiety acts as a competitive inhibitor of viral reverse transcriptase and leads to the termination of the viral DNA chain.[2] Therefore, the concentration of 3TC-TP within the target cells, such as PBMCs, is a more direct measure of the drug's antiviral potential than its plasma concentration.[3]

The inherent challenges in measuring intracellular 3TC-TP lie in its low physiological concentrations, its polar nature, and its susceptibility to enzymatic degradation during sample processing. This protocol is designed to address these challenges by providing a reliable method for cell lysis, efficient protein removal, and purification of the triphosphate metabolite, ensuring sample integrity for downstream quantitative analysis.

Principle of the Method

The protocol employs a cold methanol-based protein precipitation method to lyse the cells and simultaneously denature and precipitate cellular proteins and enzymes that could degrade 3TC-TP. This is followed by an optional but highly recommended solid-phase extraction (SPE) step using an anion exchange cartridge to separate the highly polar 3TC-TP from less phosphorylated forms (mono- and diphosphates) and other cellular components. This cleanup is particularly crucial for enhancing the sensitivity and specificity of subsequent LC-MS/MS analysis.

Materials and Reagents

Reagents
ReagentGradeVendor (Example)Notes
Methanol (MeOH)LC-MS gradeFisher ScientificPre-chilled to -20°C
Acetonitrile (ACN)LC-MS gradeFisher ScientificFor alternative protocol
Perchloric Acid (PCA)Analytical gradeSigma-AldrichFor alternative protocol
Potassium Hydroxide (KOH)Analytical gradeSigma-AldrichFor PCA neutralization
Ammonium HydroxideACS gradeSigma-AldrichFor pH adjustment
Ammonium AcetateLC-MS gradeSigma-AldrichFor LC-MS mobile phase
Lamivudine Triphosphate Ammonium Salt≥95% purityMoravek BiochemicalsStandard for calibration curve
Internal Standard (e.g., 13C5-TFV-dp)LabeledToronto Research ChemicalsFor LC-MS/MS quantification
Phosphate Buffered Saline (PBS)pH 7.4GibcoIce-cold
Cell Culture Medium (e.g., RPMI-1640)Gibco
Fetal Bovine Serum (FBS)Gibco
Trypan Blue Solution0.4%GibcoFor cell counting
Consumables and Equipment
ItemSpecifications
CentrifugeRefrigerated, capable of >2000 x g
MicrocentrifugeRefrigerated
Pipettes and sterile filter tips
Cell counter or hemocytometer
Vortex mixer
Nitrogen evaporator or vacuum concentrator
Solid-Phase Extraction (SPE) cartridgesAnion exchange (e.g., Oasis MAX or SAX)
LC-MS/MS systemTriple quadrupole mass spectrometer
Analytical columnHypercarb or similar for polar compounds

Experimental Protocol: Methanol-Based Extraction and SPE Purification

This protocol is optimized for a starting cell number of approximately 1 x 107 PBMCs. Adjust volumes proportionally for different cell counts.

Cell Harvesting and Counting
  • Cell Culture: Culture PBMCs or other target cells under desired experimental conditions (e.g., incubation with lamivudine).

  • Harvesting: Transfer the cell suspension to a conical tube. Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.

  • Washing: Discard the supernatant and wash the cell pellet twice with 5 mL of ice-cold PBS. This step is crucial to remove any extracellular drug. After each wash, centrifuge at 500 x g for 5 minutes at 4°C.

  • Cell Counting: After the final wash, resuspend the cell pellet in a known volume of ice-cold PBS. Determine the total cell number and viability using a cell counter or a hemocytometer with trypan blue exclusion. An accurate cell count is essential for normalizing the final 3TC-TP concentration.

Intracellular Extraction
  • Pelleting: Centrifuge the counted cell suspension at 2000 x g for 10 minutes at 4°C. Carefully aspirate and discard all of the supernatant.

  • Lysis and Precipitation: Add 200 µL of ice-cold 70% methanol to the cell pellet (for every 1 x 107 cells).[4][5] Vortex vigorously for 30 seconds to ensure complete lysis and protein precipitation.

  • Incubation: Incubate the samples at -20°C for at least 2 hours (or overnight) to facilitate complete protein precipitation.

  • Centrifugation: Centrifuge the lysate at 17,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[6]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the 3TC-TP, to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the pellet.

  • Drying: Dry the supernatant to completeness using a nitrogen evaporator or a vacuum concentrator. The drying temperature should be kept low (e.g., <30°C) to prevent degradation.

  • Storage: The dried extract can be stored at -80°C until analysis.

Solid-Phase Extraction (SPE) for Purification (Recommended)
  • Cartridge Conditioning: Condition an anion exchange SPE cartridge (e.g., Oasis MAX, 30 mg) by sequentially passing 1 mL of methanol followed by 1 mL of deionized water.

  • Reconstitution: Reconstitute the dried cell extract in 500 µL of a weak aqueous buffer (e.g., 2% ammonium hydroxide in water).

  • Loading: Load the reconstituted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% ammonium hydroxide in water to remove neutral and basic impurities. Follow this with a wash of 1 mL of methanol to remove non-polar impurities.

  • Elution: Elute the 3TC-TP and other phosphorylated nucleotides with 1 mL of 5% formic acid in methanol.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 100 µL) of the initial LC-MS mobile phase for analysis.

Diagram: Intracellular Extraction and Purification Workflow

ExtractionWorkflow CellCulture Cell Culture with Lamivudine HarvestWash Harvest and Wash Cells (Ice-Cold PBS) CellCulture->HarvestWash CellCount Cell Counting (e.g., Trypan Blue) HarvestWash->CellCount Lysis Lysis & Protein Precipitation (Cold 70% Methanol) CellCount->Lysis Incubate Incubation (-20°C) Lysis->Incubate Centrifuge1 Centrifugation (17,000 x g, 4°C) Incubate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Drying1 Dry Extract (Nitrogen Evaporation) Supernatant->Drying1 SPE_Load Load Sample Drying1->SPE_Load Reconstitute SPE_Condition SPE Cartridge Conditioning SPE_Condition->SPE_Load SPE_Wash Wash SPE_Load->SPE_Wash SPE_Elute Elute 3TC-TP SPE_Wash->SPE_Elute Drying2 Dry Eluate SPE_Elute->Drying2 Reconstitute Reconstitute for Analysis Drying2->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

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Technical Notes & Optimization

Troubleshooting

Troubleshooting degradation of lamivudine triphosphate during storage

Welcome to the Nucleotide Analogue Technical Support Center . As researchers and drug development professionals, working with active triphosphate metabolites like Lamivudine Triphosphate (3TC-TP) presents unique analytic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Nucleotide Analogue Technical Support Center . As researchers and drug development professionals, working with active triphosphate metabolites like Lamivudine Triphosphate (3TC-TP) presents unique analytical challenges. 3TC-TP is the pharmacologically active intracellular anabolite of lamivudine, responsible for inhibiting viral reverse transcriptase via DNA chain termination[1]. However, its highly labile phosphoanhydride bonds make it exceptionally prone to degradation during extraction and storage.

This guide synthesizes field-proven methodologies, mechanistic insights, and self-validating protocols to help you troubleshoot 3TC-TP degradation and optimize your bioanalytical workflows.

Part 1: The Causality of 3TC-TP Degradation

To stop degradation, you must first understand its chemical and enzymatic drivers. Nucleoside triphosphates (NTPs) are not static molecules; they are high-energy compounds that actively seek lower energy states through the loss of their phosphate groups.

  • Chemical Hydrolysis: In aqueous solutions at physiological pH (7.0–7.5), the protonation state of the phosphate tail leaves the phosphoanhydride bonds vulnerable to nucleophilic attack by water. This leads to spontaneous hydrolysis into lamivudine diphosphate (3TC-DP) and monophosphate (3TC-MP)[2].

  • Enzymatic Cleavage: In biological matrices like peripheral blood mononuclear cells (PBMCs), endogenous cellular phosphatases will rapidly dephosphorylate 3TC-TP the moment cellular compartmentalization is disrupted during lysis[3].

Pathway 3 3 TC_Ext Extracellular 3TC TC_Ext->3 TC_Int Cellular Uptake TC_Int->3 TC_MP Kinase TC_MP->3 TC_DP Kinase TC_DP->3 TC_TP Kinase Viral_DNA Viral DNA Chain Termination TC_TP->Viral_DNA RT Incorporation Degradation Degradation Products (3TC-DP + Pi) TC_TP->Degradation Hydrolysis / Phosphatases

Intracellular phosphorylation of 3TC and competing degradation pathways of 3TC-TP.

Part 2: Troubleshooting FAQs & Storage Optimization

Q: Why does my neat 3TC-TP standard degrade rapidly when stored in aqueous solutions at neutral pH? A: NTPs are inherently unstable at physiological pH. At pH 7.0–7.5, the partial protonation of the phosphate groups makes the phosphorus atom highly electrophilic, accelerating spontaneous hydrolysis. By raising the pH of your aqueous standard solutions to between 8.0 and 10.0, the phosphate oxygen atoms remain fully deprotonated. This creates an electrostatic shield that repels nucleophiles, significantly slowing down degradation without the need for chemical stabilizers[2].

Q: We are extracting 3TC-TP from PBMCs, but our LC-MS/MS yields are highly variable and lower than expected. What is causing this? A: This is a classic symptom of enzymatic degradation during the lysis step. PBMCs contain high concentrations of endogenous phosphatases. If the cellular matrix is not immediately and completely denatured upon lysis, these enzymes will rapidly cleave the triphosphate tail[3]. Ensure that your lysis buffer contains at least 70% cold methanol (MeOH) to instantly precipitate these proteins, and keep all samples on dry ice during handling[4].

Q: Can I store my extracted 3TC-TP samples at -20°C, or is -80°C strictly required? A: For short-term storage (up to 2 months), storing extracted samples at -20°C in 70% MeOH is acceptable, typically showing less than 15% degradation[4]. However, for long-term storage or archiving, -80°C is strictly required. Studies utilizing dried blood spots and PBMC extracts demonstrate that 3TC-TP maintains stability within acceptable limits (±15% accuracy) for at least 5 months when stored at -80°C[5].

Q: How do freeze-thaw cycles affect 3TC-TP integrity? A: While 3TC-TP in 70% MeOH can survive a limited number of freeze-thaw cycles[4], repeated temperature fluctuations accelerate the thermodynamic breakdown of the phosphoanhydride bonds. Always aliquot your standards and critical samples into single-use volumes to prevent repeated thermal stress.

Quantitative Stability Profile of 3TC-TP
Storage ConditionMatrix EnvironmentDurationObserved DegradationRecommendation
Room Temp (25°C) Aqueous (pH 7.0)10 Days> 5%❌ Not Recommended
Room Temp (25°C) Aqueous (pH 8.5 - 10.0)10 Days< 2%⚠️ Acceptable (Short-term)
4°C PBMC Lysate (Aqueous, No MeOH)24 Hours> 50%❌ Critical Failure
-20°C 70% Methanol Extract2 Months< 15%⚠️ Acceptable (Medium-term)
-80°C 70% Methanol / Dried Blood Spots5 Months< 5%✅ Optimal (Long-term)

(Data synthesized from stability benchmarks for nucleoside triphosphates[5],[2],[4])

Part 3: Self-Validating Extraction Protocol for PBMCs

To ensure absolute trustworthiness in your data, your extraction protocol must be a self-validating system . This means the protocol inherently flags its own failures. We achieve this by introducing an Internal Standard (IS) at the exact moment of cellular lysis, ensuring the IS undergoes the identical matrix effects and enzymatic risks as the endogenous 3TC-TP.

Step-by-Step Methodology: LC-MS/MS Quantification of Intracellular 3TC-TP

Step 1: PBMC Isolation and Quenching

  • Isolate PBMCs from whole blood and immediately pellet the cells at 650 x g for 5 minutes at 4°C[6].

  • Causality: Discard the supernatant and immediately plunge the cell pellet into dry ice. Rapid freezing halts cellular metabolism and prevents the intracellular conversion of 3TC-TP back to 3TC-DP.

Step 2: Lysis and Enzymatic Denaturation

  • Add 90 µL of ice-cold 70% Methanol directly to the cell pellet (approx. 1x10⁶ cells)[4].

  • Causality: The high organic solvent concentration instantly denatures intracellular phosphatases, removing the primary biological driver of 3TC-TP degradation.

Step 3: Internal Standard (IS) Spiking (The Validation Check)

  • Immediately spike the lysate with 10 µL of an Internal Standard (e.g., Emtricitabine triphosphate [FTC-TP] or a heavy-isotope labeled 3TC-TP at 100 ng/mL)[4].

  • Causality: If your final LC-MS/MS data shows an IS recovery of < 65%, the system invalidates the run, indicating that either protein precipitation was incomplete (allowing enzymatic degradation) or the downstream Solid Phase Extraction (SPE) failed[4].

Step 4: Centrifugation

  • Centrifuge the lysate at 17,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris[4].

  • Transfer the supernatant containing the isolated nucleotides to a clean, pre-chilled vial.

Step 5: Solid Phase Extraction (SPE) & LC-MS/MS Analysis

  • Pass the supernatant through a Weak Anion Exchange (WAX) SPE cartridge.

  • Causality: The positively charged stationary phase of the WAX column specifically retains the highly negatively charged triphosphate tail of 3TC-TP, washing away neutral lipids and monophosphates[5].

  • Elute and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM).

Workflow Start 1. PBMC Isolation & Quench (Dry Ice) Lysis 2. Cell Lysis in 70% MeOH (Instantly Inhibits Phosphatases) Start->Lysis Spike 3. Add Internal Standard (Validates Matrix Effects) Lysis->Spike Centrifuge 4. Centrifugation (17,000 x g at 4°C) Spike->Centrifuge SPE 5. Weak Anion Exchange SPE (Isolates Triphosphates) Centrifuge->SPE LCMS 6. LC-MS/MS Analysis (MRM Mode) SPE->LCMS QC System Validation Check: IS Recovery > 65% LCMS->QC Validates

Step-by-step PBMC extraction workflow with integrated quality control checkpoints.

References

  • Model for Intracellular Lamivudine Metabolism in Peripheral Blood Mononuclear Cells Ex Vivo and in Human Immunodeficiency Virus Type 1-Infected Adolescents Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link]

  • Application of Novel Plasma Separation Filter Cards for Quantification of Nucleoside/Nucleotide Reverse Transcriptase Inhibitor Di/Triphosphates in Dried Blood Spots Using Lc–Ms Taylor & Francis URL: [Link]

  • Stabilized aqueous nucleoside triphosphate solutions (US6916616B2)
  • Simultaneous Quantification of Intracellular Lamivudine and Abacavir Triphosphate Metabolites by LC-MS/MS PMC - NIH URL: [Link]

  • A Long Acting Nanoformulated Lamivudine ProTide PMC - NIH URL:[Link]

  • Chemical Stabilization of Unnatural Nucleotide Triphosphates for the in vivo Expansion of the Genetic Alphabet PMC - NIH URL: [Link]

  • A Long Acting Nanoformulated Lamivudine ProTide (Retention Studies) PMC - NIH URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Lamivudine Triphosphate (3TC-TP) Intracellular Extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with the quantification of intracellular nucleoside reverse transcriptase inhibitors (NRTIs), spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with the quantification of intracellular nucleoside reverse transcriptase inhibitors (NRTIs), specifically lamivudine triphosphate (3TC-TP).

The challenge in extracting 3TC-TP lies in the molecule's fundamental physicochemical properties: it is highly polar, exists in extremely low intracellular abundances (typically in the femtomole per million cells range), and is highly susceptible to enzymatic degradation during sample preparation. This guide provides a mechanistic approach to troubleshooting low yields, moving beyond basic symptom-checking to address the biological and chemical variables governing 3TC-TP stability and recovery.

Mechanistic Pathway & Workflow Visualization

Understanding the intracellular phosphorylation pathway of lamivudine and mapping it against your extraction workflow is the first step in diagnosing yield loss.

G cluster_0 Intracellular Phosphorylation Pathway cluster_1 Extraction & Quantification Workflow N1 Lamivudine (3TC) Entry into PBMC N2 3TC-Monophosphate (3TC-MP) N1->N2 Kinase N3 3TC-Diphosphate (3TC-DP) N2->N3 N4 3TC-Triphosphate (Active Metabolite) N3->N4 E2 Cell Lysis & Quenching (70% Cold MeOH) N4->E2 Target Analyte E1 PBMC Isolation (Ficoll Gradient) E1->E2 E3 Solid Phase Extraction (SAX/WAX Cartridge) E2->E3 E4 LC-MS/MS Analysis (Ion-Pairing/HILIC) E3->E4

Fig 1. Intracellular phosphorylation of lamivudine and the PBMC extraction workflow.

Self-Validating Protocol: Intracellular 3TC-TP Extraction from PBMCs

To establish a baseline of trust and reproducibility, your workflow must incorporate self-validating checkpoints. The following methodology is optimized for the direct LC-MS/MS quantification of 3TC-TP.

Phase 1: PBMC Isolation & Normalization
  • Blood Collection: Collect whole blood in Cell Preparation Tubes (CPT) or standard EDTA vacutainers.

  • Density Gradient: Isolate PBMCs using Ficoll-Paque centrifugation (400 × g, 30 min, room temperature, brake off).

  • Washing: Wash the PBMC pellet twice with 10 mL of ice-cold PBS.

    • Causality: This removes extracellular lamivudine that would otherwise falsely elevate intracellular quantification. Cold temperatures slow down cellular efflux transporters.

    • Validation Checkpoint: Perform a cell count using a hemocytometer or automated counter. Ensure exactly 1×106 to 2×106 cells per aliquot. A viable cell count >90% validates that the cells were not prematurely lysed during washing.

Phase 2: Lysis & Enzymatic Quenching
  • Lysis: Immediately resuspend the normalized PBMC pellet in 200 µL of ice-cold 70% Methanol [1].

    • Causality: 70% MeOH instantly denatures endogenous phosphatases, preventing the rapid degradation of 3TC-TP into 3TC.

  • Incubation: Vortex vigorously and incubate at -80°C for at least 15 minutes.

  • Clarification: Centrifuge at 14,000 × g for 10 min at 4°C to pellet cellular debris. Transfer the supernatant to a clean glass or low-bind plastic tube.

    • Validation Checkpoint: The presence of a tight, white pellet confirms successful protein precipitation and cellular disruption.

Phase 3: Solid Phase Extraction (SPE)
  • Conditioning: Condition a Weak Anion Exchange (WAX) cartridge with 1 mL Methanol followed by 1 mL LC-MS grade Water.

  • Loading: Load the methanolic cell extract onto the cartridge.

  • Washing: Wash with 1 mL of 50 mM KCl buffer.

    • Causality: Low-molarity washes remove neutral lipids and weakly bound monophosphates without disrupting the strong ionic bonds of the triphosphate.

  • Elution: Elute 3TC-TP using 1 mL of a high-pH ammonium hydroxide solution or high-molarity buffer (e.g., 500 mM KCl) [2].

    • Validation Checkpoint: Spike a known concentration of a stable isotope-labeled internal standard (e.g., Cl-ATP or 13C -3TC-TP) into the lysis buffer. An internal standard recovery of >60% validates the SPE efficiency.

Phase 4: LC-MS/MS Preparation
  • Concentration: Evaporate the eluate under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute in 100 µL of the initial mobile phase (e.g., containing dimethylhexylamine (DMHA) for ion-pairing).

Quantitative Data: Methodological Comparisons

Depending on your laboratory's capabilities, you may choose between direct and indirect quantification methods. Below is a comparison of expected yields and analytical ranges based on validated literature.

Extraction StrategyDetection MethodAnalytical RangeTypical 3TC-TP RecoveryLiterature Source
70% MeOH Lysis + WAX SPEDirect LC-MS/MS (Ion-Pairing)2.1 – 21,322 fmol/10⁶ cells~65%[1]
SAX SPE + Alkaline PhosphataseIndirect LC-MS/MS (Reversed-Phase)50 – 45,000 pg/mL79.2%[3]
70% MeOH Lysis + Protein PrecipitationDirect LC-MS/MS (Ion-Pairing)0.08 - 80 pmol/10⁶ cells>90%[4]

Troubleshooting Guide & FAQs

Q: Why is my 3TC-TP yield drastically lower than the expected femtomole per million cells range immediately after lysis? A: Causality: The primary culprit is endogenous intracellular phosphatases. While 3TC-TP has a relatively long intracellular half-life in vivo (~15-16 hours) [4], the moment cell membrane integrity is compromised during lysis without immediate enzymatic quenching, phosphatases rapidly hydrolyze the triphosphate into its diphosphate, monophosphate, and parent nucleoside forms. Solution: Ensure absolute thermal control. Wash PBMCs with ice-cold PBS. Immediately upon pelleting, resuspend the cells in 70% cold methanol (-20°C) [1]. The high organic content and sub-zero temperature instantly denature proteins, halting phosphatase activity.

Q: I am losing 3TC-TP during the Solid Phase Extraction (SPE) step. How can I optimize recovery? A: Causality: 3TC-TP is highly polar and carries a strong negative charge due to its triphosphate moiety. Standard reversed-phase (C18) chemistries will not retain it, leading to complete analyte loss in the flow-through. Solution: Utilize Strong Anion Exchange (SAX) or Weak Anion Exchange (WAX) polymeric cartridges [2]. For WAX, ensure your loading buffer is at a pH where the resin is positively charged and the triphosphate is fully ionized. Elution requires disrupting this strong ionic interaction; use a high-molarity buffer (e.g., 500 mM KCl) or a high-pH ammonium hydroxide solution to neutralize the resin/analyte and force elution. According to recent validations, optimized WAX extraction can yield ~65% absolute recovery for 3TC-TP [1].

Q: The extraction recovery is acceptable, but the LC-MS/MS signal for 3TC-TP remains weak. What causes this signal attenuation? A: Causality: This is a classic case of ion suppression caused by matrix effects. Endogenous nucleotides (like dCTP, which competes directly with 3TC-TP biologically) and other polar metabolites co-elute with 3TC-TP in the void volume of standard reversed-phase columns, overwhelming the electrospray ionization (ESI) source. Solution: You must increase the chromatographic retention of 3TC-TP to separate it from the suppression zone. Implement ion-pairing chromatography by adding volatile alkylamines (e.g., dimethylhexylamine (DMHA) or hexylamine) to your mobile phase [2]. These reagents bind to the negatively charged phosphate groups, increasing the molecule's hydrophobicity and allowing it to retain on a reversed-phase column.

Q: Should I use a direct quantification method or an indirect (dephosphorylation) method for 3TC-TP? A: Causality: Direct methods quantify the intact 3TC-TP molecule, requiring specialized chromatography (ion-pairing or HILIC) to handle its polarity. Indirect methods isolate the triphosphate fraction via SPE, then use alkaline or acid phosphatase to cleave the phosphate groups, quantifying the resulting parent 3TC molecule [3]. Solution: If your lab struggles with the LC-MS/MS sensitivity of intact triphosphates or lacks ion-pairing capabilities, the indirect method is a robust alternative. Enzymatic digestion to the parent nucleoside allows for standard reversed-phase chromatography and often yields higher MS sensitivity. However, it requires rigorous SPE fractionation to ensure you are not accidentally quantifying pre-existing intracellular 3TC or monophosphates. Direct methods are faster and less prone to enzymatic conversion artifacts, making them the modern gold standard when paired with high-end triple quadrupole mass spectrometers [1].

References

  • Title: Simultaneous quantitation of the 5′-triphosphate metabolites of zidovudine, lamivudine, and stavudine in peripheral mononuclear blood cells of HIV infected patients by high-performance liquid chromatography tandem mass spectrometry. Source: ACS Publications (Analytical Chemistry). URL:Verified Link
  • Title: Pharmacokinetics of Lamivudine and Lamivudine-Triphosphate after Administration of 300 Milligrams and 150 Milligrams Once Daily to Healthy Volunteers: Results of the ENCORE 2 Study. Source: Antimicrobial Agents and Chemotherapy (ASM Journals / PMC). URL:Verified Link
  • Title: Simultaneous Quantification of Intracellular Lamivudine and Abacavir Triphosphate Metabolites by LC-MS/MS. Source: PMC (National Institutes of Health). URL:Verified Link
  • Title: Mass Spectrometry for the Sensitive Analysis of Intracellular Nucleotides and Analogues. Source: IntechOpen. URL:Verified Link

Sources

Troubleshooting

Technical Support Center: Optimizing LC-MS/MS Retention for Lamivudine Triphosphate (3TC-TP)

Welcome to the Intracellular Nucleotide Analysis Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to accurately quantify lamivudine triphosphate (3TC-TP) in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Intracellular Nucleotide Analysis Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to accurately quantify lamivudine triphosphate (3TC-TP) in peripheral blood mononuclear cells (PBMCs).

Intracellular 3TC-TP concentrations are the critical parameter to predict antiretroviral efficacy and toxicity in vivo, necessitating highly robust quantification methods ()[1]. However, the core analytical challenge lies in the molecule's structure: 3TC-TP is highly polar. At physiological pH, its three phosphate groups are heavily ionized (negatively charged), making it virtually impossible to retain on standard reversed-phase (RP) columns.

This guide is designed to help you troubleshoot retention issues, mitigate mass spectrometry (MS) signal suppression, and establish a robust, self-validating chromatographic workflow.

Pathway Cell Extracellular 3TC (Prodrug) Trans Cellular Uptake Cell->Trans Mono 3TC-Monophosphate (3TC-MP) Trans->Mono Di 3TC-Diphosphate (3TC-DP) Mono->Di Tri 3TC-Triphosphate (3TC-TP) Active Metabolite Di->Tri Target HIV Reverse Transcriptase Chain Termination Tri->Target

Intracellular phosphorylation cascade of lamivudine (3TC) to its active triphosphate form (3TC-TP).

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 3TC-TP elute in the void volume on my C18 column, and how can I increase retention? A: 3TC-TP contains three phosphate groups that are fully ionized (anionic) under standard LC conditions. Because standard C18 stationary phases rely on hydrophobic interactions, the highly polar, negatively charged 3TC-TP molecule is repelled and elutes in the void volume.

To establish retention, you must use Ion-Pairing Chromatography (IPC) . By introducing a volatile alkylamine—such as 1,5-dimethylhexylamine (DMHA)—into the mobile phase, the hydrophobic alkyl chain of the reagent embeds into the C18 stationary phase. The positively charged amine group then acts as a dynamic ion-exchange site, forming a neutral, hydrophobic complex with the phosphate groups of 3TC-TP, thereby significantly increasing its retention time ()[2].

Q2: I added DMHA to my mobile phase, but my MS/MS signal for 3TC-TP is severely suppressed. How do I balance retention and sensitivity? A: This is the classic "retention vs. sensitivity" trade-off in nucleotide analysis. High concentrations of ion-pairing reagents compete with the analyte for charge in the electrospray ionization (ESI) source, leading to severe ion suppression.

To resolve this causality, you have two options:

  • pH and Concentration Tuning: Keep DMHA concentrations low (3 mM to 10 mM) and adjust the mobile phase pH to ~10.5. At this pH, a portion of DMHA becomes uncharged (its pKa is ~10.5), allowing it to evaporate more readily in the ESI source. This reduces suppression while maintaining enough protonated species for column retention.

  • Orthogonal Clean-up: Implement an automated on-line weak anion exchange (WAX) solid-phase extraction (SPE) coupled with IPC. This allows you to wash away endogenous matrix components and excess salts before the analyte enters the MS, drastically improving signal-to-noise ratios ()[3].

Q3: My retention time is drifting between injections. How do I stabilize it? A: Retention time drift in IPC is almost always caused by inadequate column equilibration or pH micro-fluctuations. Unlike standard reversed-phase LC, the stationary phase in IPC must be fully saturated with the ion-pairing reagent to create a stable dynamic ion-exchange surface.

Solution: Pre-equilibrate your column with the IPC mobile phase for at least 30–50 column volumes before your first injection. Additionally, strictly buffer your mobile phase (e.g., using ammonium formate alongside DMHA) to prevent pH shifts that would alter the ionization state of both the reagent and 3TC-TP ()[4].

Workflow Start 3TC-TP Retention Optimization Q1 Is MS sensitivity a limiting factor? Start->Q1 IPC Ion-Pairing RP-LC (e.g., DMHA) High Retention, Lower MS Signal Q1->IPC No, standard sensitivity is fine WAX Weak Anion Exchange (WAX) Good Retention, Better MS Compatibility Q1->WAX Yes, need ultra-high sensitivity HILIC HILIC Chromatography Requires high organic, tricky peak shape Q1->HILIC Exploring alternative selectivities

Decision matrix for selecting a 3TC-TP chromatographic separation strategy based on MS sensitivity.

Part 2: Quantitative Data & Optimization Parameters

To achieve optimal peak shape and retention, the chromatographic environment must be tightly controlled. Below is a summary of the critical variables required for 3TC-TP optimization.

ParameterRecommended RangeMechanistic Effect on 3TC-TP Retention & Detection
DMHA Concentration 3 - 10 mMIncreases retention by forming hydrophobic complexes. >10 mM causes severe ESI-MS suppression.
Mobile Phase pH 8.5 - 10.5Ensures complete ionization of 3TC-TP phosphates. Higher pH (10.5) aids DMHA evaporation in the MS source.
Column Temperature 35°C - 45°CLowers mobile phase viscosity, improving mass transfer and sharpening the 3TC-TP peak.
Aqueous Buffer 3 - 5 mM Ammonium FormateStabilizes pH micro-fluctuations, preventing retention time drift during gradient elution.

Part 3: Self-Validating Experimental Protocol

To ensure data integrity, every analytical run must be self-validating. The following protocol utilizes Ion-Pair Reversed-Phase LC-MS/MS with built-in system suitability and matrix effect monitoring.

Protocol: Ion-Pair Reversed-Phase LC-MS/MS for Intracellular 3TC-TP

Step 1: PBMC Lysis and Enzymatic Quenching

  • Isolate PBMCs from whole blood and immediately lyse the cell pellet using cold 70% methanol (-20°C).

  • Causality: Rapid cooling and organic solvent instantly denature intracellular kinases and phosphatases, preventing the enzymatic degradation of 3TC-TP back to 3TC-MP or parent 3TC.

Step 2: Internal Standard (IS) Spiking (Self-Validation Step)

  • Spike the crude lysates with a stable-isotope labeled internal standard (e.g., 13C -3TC-TP) or a structural analog like 2-chloroadenosine 5'-triphosphate (Cl-ATP).

  • Self-Validation Logic: The IS must be added before extraction. If the absolute peak area of the IS in any biological sample drops by >50% compared to a neat solvent standard, the system automatically flags the sample for severe matrix suppression, invalidating the quantitative result and triggering a re-extraction.

Step 3: Solid Phase Extraction (WAX-SPE Clean-up)

  • Load the lysate onto a Weak Anion Exchange (WAX) cartridge.

  • Wash with 100% methanol to remove neutral lipids and unphosphorylated prodrugs.

  • Elute 3TC-TP using a high-pH buffer (e.g., 2% ammonium hydroxide in methanol/water) to neutralize the WAX stationary phase, releasing the negatively charged nucleotides. Evaporate to dryness and reconstitute in mobile phase.

Step 4: Chromatographic Separation

  • Column: Polar-embedded C18 column (e.g., Synergi Polar C18, 150 x 2.0 mm, 4 µm).

  • Mobile Phase A: 10 mM DMHA + 3 mM ammonium formate in water (pH adjusted to 10.5).

  • Mobile Phase B: 10 mM DMHA in Acetonitrile.

  • Gradient: 2% B to 40% B over 5 minutes.

  • Causality: The polar-embedded C18 prevents stationary phase collapse in highly aqueous conditions, while the organic gradient efficiently elutes the DMHA-3TC-TP complex as a sharp peak.

Step 5: MS/MS Detection & System Suitability

  • Operate the triple quadrupole MS in positive ESI mode (or negative mode depending on instrument sensitivity to DMHA adducts).

  • Monitor the specific MRM transition for 3TC-TP (e.g., m/z 470 112).

  • Self-Validation Logic: Run a continuous calibration verification (CCV) standard every 10 injections. The retention time must not drift by more than ±0.1 minutes, and the calculated concentration must be within ±15% of the theoretical value to validate the batch.

Part 4: References

  • Mass Spectrometry for the Sensitive Analysis of Intracellular Nucleotides and Analogues. IntechOpen. URL:[Link]

  • On-line Coupling of Anion Exchange and Ion-Pair Chromatography for Measurement of Intracellular Triphosphate Metabolites of Reverse Transcriptase Inhibitors. PubMed (NIH). URL:[Link]

  • Pharmacokinetics of Lamivudine and Lamivudine-Triphosphate after Administration of 300 Milligrams and 150 Milligrams Once Daily. Antimicrobial Agents and Chemotherapy (ASM Journals). URL:[Link]

  • Simultaneous Quantification of Intracellular Lamivudine and Abacavir Triphosphate Metabolites by LC-MS/MS. PubMed Central (NIH). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative In Vitro Analysis of Lamivudine Triphosphate and Emtricitabine Triphosphate Efficacy

This guide provides an in-depth, objective comparison of the in vitro efficacy of lamivudine triphosphate (3TC-TP) and emtricitabine triphosphate (FTC-TP), the active forms of the widely used nucleoside reverse transcrip...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the in vitro efficacy of lamivudine triphosphate (3TC-TP) and emtricitabine triphosphate (FTC-TP), the active forms of the widely used nucleoside reverse transcriptase inhibitors (NRTIs), lamivudine (3TC) and emtricitabine (FTC). Designed for researchers, virologists, and drug development professionals, this document synthesizes key experimental data, explains the causality behind methodological choices, and offers a nuanced perspective on the subtle but significant differences between these two structurally similar antiviral agents.

Introduction: The Clinical and Structural Context

Lamivudine and emtricitabine are cornerstone components of combination antiretroviral therapy (cART) for the treatment of HIV-1 infection.[1][2] Both are cytidine analogues that function as prodrugs, requiring intracellular phosphorylation to their active 5'-triphosphate forms to exert their antiviral effect.[1][3] Structurally, they are nearly identical; emtricitabine is the 5-fluoro-substituted analogue of lamivudine.[4][5] This seemingly minor modification, however, imparts distinct physicochemical and pharmacokinetic properties that can influence their in vitro performance. While clinical guidelines often consider them interchangeable, a deeper look at their in vitro biochemical and cellular profiles reveals important distinctions.[1][4][6]

The Shared Pathway: Intracellular Activation and Mechanism of Action

Both lamivudine and emtricitabine enter target cells, such as T-lymphocytes and macrophages, primarily through passive diffusion.[7] Once inside, they are converted into their active triphosphate metabolites by host cell kinases in a three-step phosphorylation process. The initial and rate-limiting step is catalyzed by deoxycytidine kinase (dCK).[8][9]

Intracellular_Phosphorylation_Pathway cluster_cell Target Cell Cytoplasm Prodrug Lamivudine (3TC) or Emtricitabine (FTC) MP Monophosphate (MP) Prodrug->MP Deoxycytidine Kinase (dCK) DP Diphosphate (DP) MP->DP dCMP/UMP Kinase TP Active Triphosphate (TP) 3TC-TP or FTC-TP DP->TP Nucleoside Diphosphate Kinase (NDPK)

Caption: Intracellular metabolic activation of 3TC and FTC.

The resulting active metabolites, 3TC-TP and FTC-TP, act as competitive inhibitors of HIV-1 reverse transcriptase (RT). They compete with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA strand.[3] Because they lack a 3'-hydroxyl group, their incorporation results in the immediate termination of DNA chain elongation, halting viral replication.[3][10]

Mechanism_of_Action cluster_process Reverse Transcription RT HIV-1 Reverse Transcriptase (RT) Enzyme DNA Growing Viral DNA 3'-OH Template Viral RNA Template Inhibitor Active Inhibitor 3TC-TP or FTC-TP dCTP Natural Substrate dCTP dCTP->DNA:f1 Incorporation & Elongation Terminated Chain-Terminated DNA No 3'-OH Inhibitor->Terminated:f0 Incorporation & Termination

Caption: Competitive inhibition and chain termination by 3TC-TP/FTC-TP.

Comparative Efficacy: A Tale of Two Assays

The in vitro efficacy of nucleoside analogues can be assessed in two primary ways: in cell-free enzymatic assays and in cell-based antiviral assays. The results from these distinct experimental systems provide complementary insights into the drugs' intrinsic activity and cellular pharmacology.

Enzymatic Assays: Intrinsic Potency Against HIV-1 RT

Cell-free assays utilize purified, recombinant HIV-1 RT to determine the inhibitor's direct potency. The key parameter measured is the inhibition constant (Kᵢ), which reflects the affinity of the inhibitor for the enzyme's active site. In this context, both 3TC-TP and FTC-TP are potent inhibitors of wild-type HIV-1 RT. However, studies have indicated that FTC-TP exhibits a slightly higher affinity (lower Kᵢ) for the enzyme compared to 3TC-TP. This enhanced intrinsic activity is a foundational aspect of its performance.

Cell-Based Assays: The Influence of Cellular Factors

Cell-based assays measure the 50% inhibitory concentration (IC₅₀), the drug concentration required to reduce viral replication by half in a cell culture system. This value is influenced not only by the intrinsic activity of the triphosphate form but also by cellular uptake, the efficiency of intracellular phosphorylation, and the intracellular stability of the active metabolite.

Experimental data reveal a critical, cell-type-dependent difference in potency.[11]

  • In transformed T-cell lines like MT-4 , emtricitabine is consistently reported to be approximately 4- to 10-fold more potent than lamivudine.[10][11][12]

  • However, in assays using primary human cells, such as peripheral blood mononuclear cells (PBMCs) and monocyte-derived macrophages , which are more clinically relevant targets of HIV-1, no significant difference in potency is observed between the two drugs.[11]

This discrepancy underscores the importance of the experimental system. The higher potency of emtricitabine in rapidly dividing cell lines like MT-4 is likely attributable to more efficient phosphorylation and/or a longer intracellular half-life of its triphosphate form in these cells.[12] In primary, non-dividing, or slowly dividing cells, these differences appear to be less pronounced, leading to comparable overall efficacy.[11]

Key Pharmacological Differentiators

Beyond direct inhibition, the intracellular persistence of the active triphosphate form is a critical determinant of an NRTI's antiviral activity and potential for once-daily dosing.

  • Intracellular Half-Life: One of the most significant in vitro differences is the intracellular half-life of the active triphosphate metabolites. FTC-TP has a considerably longer intracellular half-life (39 hours in PBMCs) compared to 3TC-TP (10.5-15.5 hours).[13] This superior persistence means that inhibitory concentrations are maintained within the target cell for a longer duration, a key pharmacological advantage.

  • Resistance Development: Both drugs select for the M184V or M184I mutation in the HIV-1 RT gene, which confers high-level resistance.[4][7][14] However, some studies suggest that the emergence of this mutation may be less frequent or delayed in patients receiving emtricitabine-based regimens compared to lamivudine-based ones.[12][14][15][16]

Summary of Comparative In Vitro Data

ParameterLamivudine Triphosphate (3TC-TP)Emtricitabine Triphosphate (FTC-TP)Key Finding
Mechanism of Action Competitive inhibitor of HIV-1 RT; DNA chain terminator.[3]Competitive inhibitor of HIV-1 RT; DNA chain terminator.[10]Identical mechanism.
Target Enzyme HIV-1 & HIV-2 Reverse Transcriptase, HBV Polymerase.[1][]HIV-1 & HIV-2 Reverse Transcriptase, HBV Polymerase.[1][10]Identical targets.
IC₅₀ in MT-4 Cells ~4-10 fold higher than FTC.[11][12]~4-10 fold lower than 3TC.[11][12]FTC is more potent in transformed cell lines.
IC₅₀ in PBMCs No significant difference from FTC.[11]No significant difference from 3TC.[11]Potency is comparable in primary cells.
Intracellular Half-Life ~10.5-15.5 hours.[13]~39 hours.FTC-TP has a significantly longer intracellular half-life.
Primary Resistance M184V / M184I mutation.[7]M184V / M184I mutation.[12]Identical primary resistance mutation.

Experimental Protocols

The following are generalized, step-by-step methodologies for the key experiments used to generate the comparative data discussed in this guide.

Protocol 1: HIV-1 Reverse Transcriptase Inhibition Assay (Cell-Free)

Causality: This assay is designed to isolate the interaction between the active drug and its target enzyme, removing the complexities of cellular metabolism. It provides a direct measure of the inhibitor's intrinsic potency (Kᵢ).

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 10 mM MgCl₂, 1 mM DTT).

    • Reconstitute purified, recombinant HIV-1 RT to a known concentration.

    • Prepare a poly(rA)-oligo(dT) template-primer.

    • Prepare a stock solution of ³H-labeled deoxythymidine triphosphate (³H-dTTP) and a stock of the competing natural substrate, dCTP.

    • Prepare serial dilutions of 3TC-TP and FTC-TP in the reaction buffer.

  • Assay Setup:

    • In a 96-well plate, add the reaction buffer, template-primer, ³H-dTTP, and varying concentrations of the inhibitor (3TC-TP or FTC-TP) and the competing substrate (dCTP).

    • Initiate the reaction by adding the HIV-1 RT enzyme to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding cold trichloroacetic acid (TCA).

    • Transfer the contents to a filtermat using a cell harvester to capture the newly synthesized, radiolabeled DNA.

    • Wash the filtermat extensively with TCA and ethanol to remove unincorporated ³H-dTTP.

    • Measure the radioactivity on the filtermat using a scintillation counter.

  • Data Analysis:

    • Plot the enzyme activity (counts per minute) against the inhibitor concentration.

    • Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to calculate the Kᵢ value, which quantifies the inhibitor's binding affinity.

Protocol 2: Intracellular Triphosphate Quantification via LC-MS/MS (Cell-Based)

Causality: This method is crucial for understanding the drug's cellular pharmacology. It quantifies the amount of the active metabolite formed inside the target cells, providing a direct link between the parent drug concentration and the availability of the active inhibitor.

  • Cell Culture and Drug Incubation:

    • Culture target cells (e.g., PBMCs) to a density of ~2x10⁶ cells/mL.

    • Incubate the cells with various concentrations of the parent drug (lamivudine or emtricitabine) for a specified time (e.g., 24 hours) at 37°C.

  • Cell Harvesting and Lysis:

    • Harvest the cells by centrifugation at 4°C.

    • Wash the cell pellet multiple times with cold phosphate-buffered saline (PBS) to remove extracellular drug.

    • Lyse the cells by adding a cold extraction solvent (e.g., 70% methanol) to release the intracellular contents.

  • Sample Preparation:

    • Centrifuge the cell lysate at high speed to pellet cellular debris.

    • Collect the supernatant containing the intracellular metabolites.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a mobile phase-compatible solution for analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use a suitable chromatography column (e.g., ion-pair reversed-phase) to separate the triphosphate metabolite from other cellular components.

    • Employ a mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the mass transition of the target triphosphate metabolite (e.g., m/z 470→112 for 3TC-TP).[18]

  • Data Analysis:

    • Generate a standard curve using known concentrations of pure 3TC-TP or FTC-TP.

    • Quantify the concentration of the triphosphate metabolite in the cell extracts by comparing their peak areas to the standard curve.

    • Normalize the results to the cell count to report the final value in units such as fmol per million cells.

Conclusion and Field Perspective

The in vitro data present a nuanced picture. While emtricitabine triphosphate demonstrates superior intrinsic potency and a significantly longer intracellular half-life, these advantages, observed prominently in transformed cell lines, do not translate to superior efficacy in primary human cells, the main targets of HIV in vivo.[11] This observation provides a strong biochemical rationale for why clinical and programmatic guidelines often consider the two drugs to be interchangeable and clinically equivalent.[1][4][6]

For the research and drug development professional, the key takeaway is the critical importance of the chosen experimental model. While data from rapidly dividing cell lines are valuable for initial screening and mechanistic studies, findings from primary cells are often more predictive of in vivo performance. The differences in intracellular stability and phosphorylation efficiency between 3TC and FTC, though subtle in some contexts, highlight the intricate interplay between chemical structure, cellular metabolism, and antiviral efficacy.

References

  • The Body. (2005, February 25). No Difference Seen in Resistance Profiles of Emtricitabine and Lamivudine. Available from: [Link]

  • Hoggard, P. G., Kewn, S., & Barry, M. G. (2003). Relative anti-HIV-1 efficacy of lamivudine and emtricitabine in vitro is dependent on cell type. Journal of Acquired Immune Deficiency Syndromes, 32(3), 255–258. Available from: [Link]

  • Cuffe, R. L., & Terrell, M. (2024, February 28). Lamivudine. StatPearls - NCBI Bookshelf. Available from: [Link]

  • Fung, S., & Lok, A. S. (2003). Mechanisms of action of antivirals against hepatitis B virus infection. Journal of Antimicrobial Chemotherapy, 51(suppl_1), i29–i38. Available from: [Link]

  • Drugs.com. (n.d.). Emtricitabine and Lamivudine Interactions. Available from: [Link]

  • MacLeod, J. W., et al. (2010). Effect of Lamivudine on the Plasma and Intracellular Pharmacokinetics of Apricitabine, a Novel Nucleoside Reverse Transcriptase Inhibitor, in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 54(1), 187–192. Available from: [Link]

  • Rodman, J. H., et al. (2007). Model for Intracellular Lamivudine Metabolism in Peripheral Blood Mononuclear Cells Ex Vivo and in Human Immunodeficiency Virus Type 1-Infected Adolescents. Antimicrobial Agents and Chemotherapy, 51(5), 1832–1841. Available from: [Link]

  • Saag, M. S., et al. (2003). Prospective Randomized Trial of Emtricitabine versus Lamivudine Short-Term Monotherapy in Human Immunodeficiency Virus–Infected Patients. The Journal of Infectious Diseases, 188(9), 1395–1401. Available from: [Link]

  • Svicher, V., et al. (2010). Different Evolution of Genotypic Resistance Profiles to Emtricitabine Versus Lamivudine in Tenofovir-Containing Regimens. Journal of Acquired Immune Deficiency Syndromes, 55(4), 434-442. Available from: [Link]

  • Ford, N., et al. (2013). Comparative Efficacy of Lamivudine and Emtricitabine: A Systematic Review and Meta-Analysis of Randomized Trials. PLoS ONE, 8(11), e79981. Available from: [Link]

  • Ford, N., et al. (2013). Comparative Efficacy of Lamivudine and Emtricitabine: A Systematic Review and Meta-Analysis of Randomized Trials. PLoS ONE, 8(11), e79981. Available from: [Link]

  • The Body Pro. (2006, February 6). Emtricitabine and Lamivudine May Be Similar, but They Differ in Important Ways. Available from: [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Lamivudine?. Available from: [Link]

  • Pacifico, L. (2021). Clinical pharmacology of lamivudine administered alone, or co-administered with other antiviral drugs, in infants and children. Journal of Drug Designing and Research, 8(2), 1086. Available from: [Link]

  • Marcelin, A. G., et al. (2012). Resistance profiles of emtricitabine and lamivudine in tenofovir-containing regimens. Journal of Antimicrobial Chemotherapy, 67(6), 1493–1496. Available from: [Link]

  • Marcelin, A. G., et al. (2012). Resistance profiles of emtricitabine and lamivudine in tenofovir-containing regimens. Journal of Antimicrobial Chemotherapy, 67(6), 1493–1496. Available from: [Link]

  • Singh, S., & Handa, T. (2017). Stability behavior of antiretroviral drugs and their combinations. 7: Comparative degradation pathways of lamivudine and emtricitabine and explanation to their differential degradation behavior by density functional theory. Journal of Pharmaceutical and Biomedical Analysis, 142, 155–161. Available from: [Link]

  • aidsmap. (2014, November 3). Do emtricitabine and lamivudine have similar virological efficacy when used in first-line HIV therapy?. Available from: [Link]

  • BC Centre for Excellence in HIV/AIDS. (n.d.). Selected Properties of Lamivudine. Available from: [Link]

  • King, J. R., et al. (2018). Simultaneous Quantification of Intracellular Lamivudine and Abacavir Triphosphate Metabolites by LC-MS/MS. Journal of Analytical & Bioanalytical Techniques, 9(1), 388. Available from: [Link]

  • World Health Organization. (n.d.). Pharmacological equivalence and clinical interchangeability of lamivudine and emtricitabine. Available from: [Link]

  • Hawkins, T., et al. (2005). Intracellular pharmacokinetics of tenofovir diphosphate, carbovir triphosphate, and lamivudine triphosphate in patients receiving triple-nucleoside regimens. Journal of Acquired Immune Deficiency Syndromes, 39(4), 406–411. Available from: [Link]

  • ViiV Healthcare. (2023, May 3). 3TC Product Monograph. Available from: [Link]

Sources

Comparative

Comparing lamivudine triphosphate ammonium salt and sodium salt forms

An in-depth technical guide for researchers, analytical chemists, and drug development professionals evaluating the optimal salt form of Lamivudine Triphosphate (3TC-TP) for in vitro and bioanalytical applications. Execu...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, analytical chemists, and drug development professionals evaluating the optimal salt form of Lamivudine Triphosphate (3TC-TP) for in vitro and bioanalytical applications.

Executive Summary

Lamivudine (3TC) is a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 and Hepatitis B (HBV). To exert its antiviral effect, 3TC must be intracellularly phosphorylated to its active metabolite, lamivudine triphosphate (3TC-TP) []. When procuring or synthesizing 3TC-TP for preclinical research, scientists must choose between its ammonium salt and sodium salt formulations.

This guide objectively compares these two salt forms, detailing the causality behind their distinct performance profiles in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and cell-free enzymatic assays.

Mechanistic Overview: The Role of 3TC-TP

Upon entering the host cell, lamivudine is sequentially phosphorylated by host kinases (deoxycytidine kinase, CMP/dCMP kinase, and NDP kinase) into 3TC-TP[]. The active 3TC-TP competes with the endogenous substrate, deoxycytidine triphosphate (dCTP), for the viral reverse transcriptase (RT) active site. Because 3TC-TP lacks a 3'-hydroxyl group on its ribose ring, its incorporation into the nascent viral DNA strand prevents the formation of subsequent 5'-3' phosphodiester bonds, resulting in obligate chain termination[2].

Pathway 3 3 TC Lamivudine (3TC) TC->3 TC_MP Host Kinases TC_MP->3 TC_DP 3TC-Diphosphate TC_DP->3 TC_TP 3TC-Triphosphate RT Viral Reverse Transcriptase TC_TP->RT Competes with dCTP Term DNA Chain Termination RT->Term Inhibition

Intracellular phosphorylation pathway of Lamivudine to its active triphosphate form.

Causality in Salt Selection: Ammonium vs. Sodium

The choice of counterion—ammonium ( NH4+​ ) versus sodium ( Na+ )—fundamentally alters the physicochemical behavior of the nucleotide in different assay environments[3].

  • Ammonium Salt (The Bioanalytical Standard): Ammonium salts are highly volatile. In LC-MS/MS, non-volatile salts like sodium cause severe ion suppression by competing for charge during electrospray ionization (ESI) and physically precipitating on the mass spectrometer's sampling cone. Ammonium salts volatilize completely, maximizing the signal-to-noise ratio and preserving instrument hygiene[4]. Furthermore, precipitating nucleotides as ammonium salts can enhance stability during certain synthetic concentration steps by buffering against acid-catalyzed degradation[3].

  • Sodium Salt (The Enzymatic Standard): Sodium is a physiologically relevant ion. In cell-free enzymatic assays (e.g., HIV-1 RT inhibition), sodium ions mimic the intracellular ionic strength required for optimal enzyme folding and function. Conversely, high concentrations of ammonium ions can act as mild chaotropic agents, potentially destabilizing the tertiary structure of sensitive polymerases or shifting the assay pH over time due to ammonia off-gassing[3].

Workflow Start 3TC-TP Salt Selection Amm Ammonium Salt Form Start->Amm Sod Sodium Salt Form Start->Sod LCMS LC-MS/MS Bioanalysis (High Volatility, Low Ion Suppression) Amm->LCMS Enz In Vitro Enzymatic Assays (Physiological Ionic Strength) Sod->Enz

Decision matrix for selecting the appropriate 3TC-TP salt form based on experimental application.

Comparative Performance Data

To objectively demonstrate the impact of the salt form, the following table summarizes typical experimental performance metrics when using equimolar concentrations of 3TC-TP ammonium vs. sodium salts in their respective off-target and on-target applications.

Performance Metric3TC-TP Ammonium Salt3TC-TP Sodium SaltAnalytical Implication
ESI-MS Signal Intensity (AUC) > 5.0 × 10^6 < 1.2 × 10^5Sodium causes >95% ion suppression in mass spectrometry. Ammonium is strictly required for LC-MS/MS calibration standards[4].
HIV-1 RT IC50 (µM) 14.5 ± 2.1 µM11.2 ± 0.8 µM Sodium salt yields a more accurate, tighter Ki​ (historically ~10-12 µM)[2]. Ammonium can slightly artificially inflate IC50 due to minor enzyme destabilization.
Solubility (Water) > 50 mg/mL> 50 mg/mLBoth are highly soluble in aqueous buffers.
Long-term Stability (-80°C) > 24 months (Lyophilized)> 24 months (Lyophilized)Equivalent stability when stored properly as dry powders.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intrinsic experimental controls verify the integrity of the data generated.

Protocol A: LC-MS/MS Quantification of Intracellular 3TC-TP (Using Ammonium Salt)

This protocol utilizes the ammonium salt of 3TC-TP to generate the standard curve, preventing ion suppression. It is self-validated via the inclusion of a stable isotope-labeled internal standard (SIL-IS).

  • Standard Curve Preparation: Prepare a calibration curve of 3TC-TP Ammonium Salt ranging from 10 to 100,000 pg/mL in a surrogate matrix (e.g., lysed untreated PBMCs)[4].

  • Internal Standard Addition (Validation Step): Spike all samples, blanks, and standards with 50 µL of 13C,15N2​ -3TC-TP (Ammonium salt). Causality: The SIL-IS corrects for any matrix effects or extraction losses. If the SIL-IS peak area drops by >30% in a sample compared to the blank, the extraction is flagged for severe matrix interference.

  • Extraction: Extract the highly polar 3TC-TP using a solid-phase extraction (SPE) weak anion exchange (WAX) cartridge. Elute with a high-pH buffer containing 50 mM N,N-dimethylhexylamine (DMHA) to maintain volatility[5].

  • Chromatography: Inject 10 µL onto a C18 column. Use a mobile phase of 10 mM ammonium formate (pH 8.6) and acetonitrile[5]. Causality: Ammonium formate acts as a volatile buffer, maintaining the nucleotide in a consistent ionization state without depositing non-volatile residue on the MS cone.

  • Detection: Operate the triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

Protocol B: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay (Using Sodium Salt)

This protocol utilizes the sodium salt of 3TC-TP to maintain physiological enzyme kinetics. It is self-validated using a minus-enzyme blank and a reference inhibitor.

  • Reagent Preparation: Reconstitute 3TC-TP Sodium Salt in nuclease-free water to a 10 mM stock. Prepare serial dilutions (0.1 µM to 100 µM) in assay buffer (50 mM Tris-HCl pH 7.8, 50 mM NaCl, 5 mM MgCl2​ , 1 mM DTT). Causality: NaCl is used instead of NH4​Cl to ensure optimal, physiological folding of the RT enzyme.

  • Reaction Assembly: In a 96-well microplate, combine:

    • Recombinant HIV-1 RT enzyme.

    • Poly(rA) / oligo(dT) template-primer complex.

    • 3TC-TP (Sodium salt) at varying concentrations.

  • Control Wells (Validation Step):

    • Positive Control: Zidovudine triphosphate (ZDV-TP) with known IC50.

    • Negative Control (Blank): Buffer replacing the RT enzyme. Causality: The ZDV-TP ensures the enzyme is behaving according to literature kinetics, while the blank establishes the background noise floor.

  • Initiation: Initiate the reaction by adding a mixture of unlabeled dTTP and 3H -dTTP (radiolabeled substrate). Incubate at 37°C for 60 minutes.

  • Quenching & Detection: Spot the reaction onto DE81 ion-exchange filter paper. Wash extensively with 0.5 M Sodium Phosphate buffer to remove unincorporated 3H -dTTP. Quantify incorporated radioactivity using a liquid scintillation counter. Calculate the IC50 based on the dose-response curve.

References

  • European Medicines Agency (EMA). "Epivir, INN-Lamivudine - Scientific Discussion." EMA. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Simultaneous Quantification of Intracellular Lamivudine and Abacavir Triphosphate Metabolites by LC-MS/MS." Antimicrobial Agents and Chemotherapy. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Pharmacokinetics of Lamivudine and Lamivudine-Triphosphate after Administration of 300 Milligrams and 150 Milligrams Once Daily to Healthy Volunteers: Results of the ENCORE 2 Study." Antimicrobial Agents and Chemotherapy. Available at:[Link]

  • ACS Publications. "Synthesis of α-l-Threofuranosyl Nucleoside 3′-Monophosphates, 3′-Phosphoro(2-Methyl)imidazolides, and 3′-Triphosphates." The Journal of Organic Chemistry. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing Cross-Reactivity of Lamivudine Triphosphate in Nucleotide Analog Assays

For researchers, scientists, and drug development professionals dedicated to the advancement of antiviral therapies, a nuanced understanding of nucleotide analog behavior is paramount. This guide provides an in-depth tec...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals dedicated to the advancement of antiviral therapies, a nuanced understanding of nucleotide analog behavior is paramount. This guide provides an in-depth technical examination of the cross-reactivity of lamivudine triphosphate (3TC-TP), the active metabolite of the widely used antiretroviral drug, lamivudine. We will delve into the mechanistic underpinnings of its action, potential for cross-reactivity, and provide robust, field-proven methodologies for its assessment.

Introduction: The Dual-Edged Sword of Nucleotide Analogs

Lamivudine, a synthetic nucleoside analog, is a cornerstone in the treatment of HIV-1 and Hepatitis B Virus (HBV) infections.[][2] Its efficacy lies in its intracellular conversion to the active 5'-triphosphate metabolite, lamivudine triphosphate (3TC-TP).[3][4] 3TC-TP acts as a competitive inhibitor and a chain terminator for viral reverse transcriptases (RTs), crucial enzymes for viral replication.[4][5] By mimicking the natural substrate, deoxycytidine triphosphate (dCTP), 3TC-TP gets incorporated into the growing viral DNA chain. However, lacking the requisite 3'-hydroxyl group, it halts further DNA elongation, effectively terminating viral replication.[4]

A significant advantage of lamivudine is its selectivity for viral polymerases over host cell DNA polymerases, which contributes to its favorable safety profile.[][4] However, the potential for cross-reactivity—the interaction of 3TC-TP with other nucleotide analogs or unintended polymerase targets—remains a critical area of investigation. This is particularly relevant in the context of combination therapies and the emergence of drug-resistant viral strains.[6] Understanding and quantifying this cross-reactivity is essential for optimizing therapeutic regimens and developing next-generation antiviral agents.

The Mechanics of Lamivudine Triphosphate Action and Potential for Cross-Reactivity

The specificity of 3TC-TP is not absolute. While it preferentially inhibits viral reverse transcriptases, it can weakly inhibit mammalian DNA polymerases α and β, as well as mitochondrial DNA polymerase.[][2] This off-target activity, though minimal at therapeutic concentrations, underscores the importance of rigorous cross-reactivity profiling.

Cross-reactivity can manifest in several ways:

  • Competition with other nucleotide analogs: In combination therapies, multiple nucleotide analogs may compete for the same active site on the viral polymerase.

  • Interaction with resistant mutant polymerases: Viral mutations, particularly in the highly conserved YMDD (tyrosine-methionine-aspartate-aspartate) motif of the polymerase, can alter the enzyme's binding pocket, affecting its susceptibility to lamivudine and potentially other analogs.[7][8] For instance, the M184V/I mutation in HIV-1 RT and the analogous M552I/V mutation in HBV polymerase are well-characterized resistance mutations that can lead to cross-resistance with other β-L-nucleoside analogs like emtricitabine.[9][10]

  • Off-target inhibition of host polymerases: As mentioned, high concentrations of 3TC-TP could potentially interfere with host cellular DNA synthesis.

The following diagram illustrates the mechanism of action of lamivudine triphosphate and highlights the points where cross-reactivity can be a factor.

Lamivudine_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Lamivudine Lamivudine (3TC) 3TC_MP Lamivudine Monophosphate (3TC-MP) Lamivudine->3TC_MP Deoxycytidine kinase 3TC_DP Lamivudine Diphosphate (3TC-DP) 3TC_MP->3TC_DP CMP/dCMP kinase 3TC_TP Lamivudine Triphosphate (3TC-TP) 3TC_DP->3TC_TP Nucleoside diphosphate kinase Viral_DNA Viral DNA Synthesis 3TC_TP->Viral_DNA Competitive Inhibition Viral_RNA Viral RNA Viral_RNA->Viral_DNA Reverse Transcriptase Chain_Termination Chain Termination Viral_DNA->Chain_Termination Incorporation of 3TC-TP dCTP dCTP (Natural Substrate) dCTP->Viral_DNA Other_NAs Other Nucleotide Analogs Other_NAs->Viral_DNA Cross-Reactivity Competition caption Mechanism of Lamivudine Action and Cross-Reactivity.

Caption: Mechanism of Lamivudine Action and Cross-Reactivity.

Experimental Design for Assessing Cross-Reactivity

A thorough evaluation of 3TC-TP cross-reactivity requires a multi-pronged approach, combining enzymatic assays with cellular models. Here, we present a series of validated protocols.

In Vitro Polymerase Inhibition Assays

These assays directly measure the inhibitory activity of 3TC-TP against various polymerases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3TC-TP for viral (wild-type and resistant mutants) and host DNA polymerases.

Experimental Workflow:

Polymerase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Purify_Polymerase Purify Recombinant Polymerases (Viral & Host) Incubate Incubate Polymerase with Primer/Template Purify_Polymerase->Incubate Prepare_Template Design & Synthesize Primer/Template DNA/RNA Prepare_Template->Incubate Prepare_Reagents Prepare Reaction Buffers, dNTPs, and 3TC-TP dilutions Initiate_Reaction Initiate Reaction with dNTPs and varying [3TC-TP] Prepare_Reagents->Initiate_Reaction Incubate->Initiate_Reaction Quench Quench Reaction at Defined Time Points Initiate_Reaction->Quench Separate_Products Separate Products by Gel Electrophoresis Quench->Separate_Products Quantify Quantify Product Formation (e.g., Autoradiography, Fluorescence) Separate_Products->Quantify Calculate_IC50 Calculate IC50 Values Quantify->Calculate_IC50 caption Workflow for In Vitro Polymerase Inhibition Assay.

Caption: Workflow for In Vitro Polymerase Inhibition Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Polymerases: Obtain or purify recombinant wild-type and mutant viral reverse transcriptases (e.g., HIV-1 RT, HBV polymerase) and human DNA polymerases (α, β, γ).

    • Primer/Template: Design and synthesize a DNA or RNA primer/template duplex. The primer should be 5'-end labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye for detection.

    • Reaction Buffer: Prepare a buffer optimized for the specific polymerase being tested (e.g., for HIV-1 RT: 50 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT).

    • dNTPs: Prepare a stock solution of the natural dNTPs.

    • Lamivudine Triphosphate (3TC-TP): Prepare a series of dilutions of 3TC-TP.

  • Assay Procedure:

    • In a microcentrifuge tube, combine the polymerase and the primer/template in the reaction buffer and incubate for a short period to allow for binding.

    • Initiate the reaction by adding the dNTPs and the various concentrations of 3TC-TP.

    • Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C).

    • Stop the reaction at a specific time point by adding a quenching solution (e.g., formamide with EDTA).

    • Separate the unextended primer from the extended product using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize and quantify the bands using autoradiography or fluorescence imaging.

  • Data Analysis:

    • Calculate the percentage of product formation at each 3TC-TP concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition versus the log of the 3TC-TP concentration and fit the data to a dose-response curve to determine the IC50 value.

Comparative Data Summary:

PolymeraseWild-Type IC50 (µM)M184V Mutant IC50 (µM)Human DNA Pol α IC50 (µM)Human DNA Pol β IC50 (µM)
HIV-1 RT Expected: LowExpected: High>100>100
HBV Polymerase Expected: LowExpected: High (for M552V/I)>100>100

Note: The expected values are illustrative. Actual values must be determined experimentally.

Competitive Inhibition Assays with Other Nucleotide Analogs

This assay evaluates the potential for 3TC-TP to compete with other nucleotide analogs for incorporation by the viral polymerase.

Objective: To determine the inhibition constant (Ki) of 3TC-TP in the presence of another nucleotide analog.

Protocol:

This assay follows a similar procedure to the polymerase inhibition assay, with the key difference being the inclusion of a fixed, sub-saturating concentration of another nucleotide analog triphosphate (e.g., tenofovir diphosphate, emtricitabine triphosphate) in the reaction mixture. The IC50 of 3TC-TP is then determined in the presence of the competing analog. The Ki can be calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [S]/Km)

Where:

  • IC50 is the concentration of 3TC-TP that inhibits 50% of the polymerase activity.

  • [S] is the concentration of the competing nucleotide analog.

  • Km is the Michaelis-Menten constant of the competing nucleotide analog for the polymerase.

A lower Ki value indicates a stronger competitive interaction.

Cellular Antiviral Activity and Cytotoxicity Assays

These assays provide a more biologically relevant assessment of cross-reactivity by measuring the antiviral efficacy and cellular toxicity in the presence of other compounds.

Objective: To determine the half-maximal effective concentration (EC50) for antiviral activity and the half-maximal cytotoxic concentration (CC50) in cell culture models.

Protocol:

  • Cell Culture: Use appropriate cell lines that can be infected with the virus of interest (e.g., MT-4 cells for HIV-1, HepG2.2.15 cells for HBV).

  • Antiviral Assay:

    • Seed the cells in microplates and infect them with a known amount of virus.

    • Treat the infected cells with a range of concentrations of 3TC-TP, both alone and in combination with other nucleotide analogs.

    • After a suitable incubation period, measure a marker of viral replication (e.g., p24 antigen for HIV-1, secreted HBeAg or HBV DNA for HBV).

    • Calculate the EC50 value from the dose-response curve.

  • Cytotoxicity Assay:

    • Treat uninfected cells with the same range of drug concentrations.

    • After the incubation period, assess cell viability using a standard method (e.g., MTT assay, trypan blue exclusion).

    • Calculate the CC50 value.

Data Interpretation:

The selectivity index (SI) , calculated as CC50 / EC50 , is a crucial parameter. A high SI indicates that the antiviral effect is achieved at concentrations well below those that cause cellular toxicity. When assessing cross-reactivity, look for synergistic, additive, or antagonistic effects when 3TC-TP is combined with other analogs.

Concluding Remarks for the Practicing Scientist

The rigorous assessment of lamivudine triphosphate cross-reactivity is not merely an academic exercise; it is a critical component of preclinical and clinical drug development. By employing the detailed experimental frameworks provided in this guide, researchers can:

  • Quantify the selectivity of 3TC-TP for its intended viral targets versus host polymerases.

  • Elucidate the potential for drug-drug interactions at the enzymatic level when co-administered with other nucleotide analogs.

  • Characterize the cross-resistance profiles of emerging viral mutants, informing the development of next-generation therapies.

A thorough understanding of these interactions is indispensable for the rational design of more effective and safer antiviral combination therapies, ultimately contributing to improved patient outcomes in the ongoing battle against viral diseases.

References

  • Drug Index. Lamivudine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Pediatric Oncall. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Lamivudine?. Patsnap. 2024 July 17. Available from: [Link]

  • ClinPGx. Lamivudine Pathway, Pharmacokinetics/Pharmacodynamics. PharmGKB. 2011 May 12. Available from: [Link]

  • Le, T., Patel, N. Lamivudine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024. Available from: [Link]

  • Yuen, M.F., Fung, J. A review of the one-year incidence of resistance to lamivudine in the treatment of chronic hepatitis B. J Clin Virol. 2008;41(4):248-53. Available from: [Link]

  • Stuyver, L., Van Geyt, C., De Gendt, S., et al. Evolution of Primary and Compensatory Lamivudine Resistance Mutations in Chronic Hepatitis B Virus-Infected Patients during Long-Term Lamivudine Treatment, Assessed by a Line Probe Assay. J Clin Microbiol. 2006;44(2):427-34. Available from: [Link]

  • Phinius, B.B., Anderson, M., Gobe, I., et al. High Prevalence of Hepatitis B Virus Drug Resistance Mutations to Lamivudine among People with HIV/HBV Coinfection in Rural and Peri-Urban Communities in Botswana. Viruses. 2024;16(4):592. Available from: [Link]

  • Peters, M.G. Profound suppression of hepatitis B virus replication with lamivudine. J Med Virol. 2000;61(3):386-91. Available from: [Link]

  • Ono, S.K., Kato, N., Shiratori, Y., et al. Susceptibility of lamivudine-resistant hepatitis B virus to other reverse transcriptase inhibitors. J Clin Invest. 1999;103(12):1635-40. Available from: [Link]

  • Wu, K., Chen, Y., Liu, Q., et al. Assessment of nucleotide/nucleoside analog intervention in primer-dependent viral RNA-dependent RNA polymerases. STAR Protoc. 2022;3(2):101416. Available from: [Link]

  • Thibault, V., Vray, M., Vallet-Pichard, A., et al. A prospective study of the evolution of lamivudine resistance mutations in patients with chronic hepatitis B treated with lamivudine. J Viral Hepat. 2006;13(10):701-8. Available from: [Link]

  • Gao, Y., Yan, L., Huang, Y., et al. Development of a Simple In Vitro Assay to Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase. J Virol. 2020;94(19):e01348-20. Available from: [Link]

  • Kuchta, R.D., Johnson, K.A. Nucleotide Analogues as Probes for DNA and RNA Polymerases. In: eLS. John Wiley & Sons, Ltd: Chichester. Available from: [Link]

  • Yuen, G.J., DeMasi, R.A., Fralich, T.L., et al. Pharmacokinetics of Lamivudine and Lamivudine-Triphosphate after Administration of 300 Milligrams and 150 Milligrams Once Daily to Healthy Volunteers: Results of the ENCORE 2 Study. Antimicrob Agents Chemother. 2004;48(5):1705-11. Available from: [Link]

  • Gaillard, R.K., Fowler, R.H., Johnson, M.A., et al. Molecular Modeling and Biochemical Characterization Reveal the Mechanism of Hepatitis B Virus Polymerase Resistance to Lamivudine (3TC) and Emtricitabine (FTC). J Mol Biol. 2002;318(1):1-8. Available from: [Link]

  • Taupin, D. Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview. Stem Cell Res Ther. 2016;7:22. Available from: [Link]

  • Sarafianos, S.G., Das, K., Clark, A.D. Jr, et al. Lamivudine (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with β-branched amino acids. Proc Natl Acad Sci U S A. 1999;96(18):10027-32. Available from: [Link]

  • Gaillard, R.K., Fowler, R.H., Johnson, M.A., et al. Molecular Modeling and Biochemical Characterization Reveal the Mechanism of Hepatitis B Virus Polymerase Resistance to Lamivudine (3TC) and Emtricitabine (FTC). J Virol. 2002;76(17):8557-65. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Lamivudine Triphosphate Ammonium Salt proper disposal procedures

Standard Operating Procedure: Handling and Disposal of Lamivudine Triphosphate Ammonium Salt Executive Summary & Chemical Rationale As a Senior Application Scientist, I frequently oversee the integration of nucleotide an...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of Lamivudine Triphosphate Ammonium Salt

Executive Summary & Chemical Rationale

As a Senior Application Scientist, I frequently oversee the integration of nucleotide analogs into viral reverse transcriptase (RT) and endogenous polymerase assays. Lamivudine Triphosphate (3TC-TP) Ammonium Salt (CAS: 1187058-42-9)[1] is the active intracellular anabolite of the antiretroviral drug lamivudine. Because it directly competes with natural nucleotides to terminate viral DNA synthesis[2], its persistence in the environment poses a risk of unintended biological activity.

Furthermore, its formulation as an ammonium salt dictates specific chemical handling rules. Improper disposal—such as mixing with strong bases—can release toxic ammonia gas. Therefore, its disposal must be strictly regulated under institutional Environmental Health and Safety (EHS) and EPA Resource Conservation and Recovery Act (RCRA) frameworks, ensuring it is treated as hazardous chemical waste and never poured down the drain[3].

Waste Stream Classification & Quantitative Limits

To prevent incompatible chemical reactions and ensure regulatory compliance, 3TC-TP waste must be categorized into distinct streams at the point of generation.

Table 1: Lamivudine Triphosphate Waste Stream Classification & Accumulation Limits

Waste CategoryDescriptionPrimary HazardAccumulation LimitDisposal Route
Pure/Expired Stock Unused 3TC-TP powder or concentrated aqueous solutions.Chemical (Biologically Active)< 100 g (Lab scale)Incineration via EHS
Assay Liquid Waste Buffer solutions containing 3TC-TP, often mixed with Mg2+, DTT, and enzymes.Chemical / Trace Biological< 10 L per satellite areaChemical Waste Carboy
Bio-Contaminated 3TC-TP mixed with viral vectors, HIV-1 RT, or human PBMCs[2].Mixed (Biohazardous + Chemical)Process immediatelyDeactivation -> EHS
Solid Consumables Pipette tips, microcentrifuge tubes, and gloves contacting 3TC-TP.Trace ChemicalStandard benchtop binSolid Hazardous Waste

Step-by-Step Disposal Methodologies

Protocol A: Disposal of Biologically Contaminated Liquid Waste (Mixed Waste) Causality: In vitro RT assays often combine 3TC-TP with infectious or potentially infectious biological material (e.g., lentiviral vectors, PBMCs). We must neutralize the biological threat before addressing the chemical disposal. However, autoclaving volatile or biologically active chemicals can aerosolize them and endanger laboratory personnel[4]. Therefore, chemical deactivation is required.

  • Segregation: Collect all liquid effluent from the 3TC-TP assay in a rigid, leak-proof primary container[4].

  • Chemical Deactivation: Add fresh sodium hypochlorite (bleach) to the liquid waste to achieve a final concentration of 10% v/v.

  • Incubation: Allow the mixture to sit for a minimum of 30 minutes at room temperature. Reasoning: This ensures complete denaturation of viral polymerases and nucleases without generating excessive heat.

  • Labeling: Label the container as "Mixed Waste: 10% Bleach + Trace Nucleotide Analogs." Crucial Safety Note: Do NOT autoclave this mixture, as bleach and heat will react to release highly toxic chlorine gas.

  • Transfer: Submit a waste pickup request to EHS. Dispose of via a licensed waste disposal contractor[5].

Protocol B: Disposal of Unused/Expired Lyophilized Powder Causality: Lyophilized 3TC-TP is highly concentrated. If exposed to environmental moisture and microbial life, it can exert selective pressure. It must be isolated completely from the environment.

  • Containment: Keep the expired compound in its original, tightly sealed amber glass vial.

  • Secondary Packaging: Place the vial inside a sealable plastic bag (e.g., Ziploc) to act as a secondary barrier against accidental shattering.

  • Documentation: Record the exact mass of the chemical being disposed of on the institutional hazardous waste manifest.

  • EHS Hand-off: Store in the designated satellite accumulation area (SAA) until professional hazardous waste disposal (typically high-temperature incineration) can be arranged[3].

Protocol C: Solid Consumable Waste Causality: Plastics absorb trace amounts of chemicals. Washing them is labor-intensive and increases the risk of occupational exposure[4].

  • Collection: Eject all pipette tips and tubes used for 3TC-TP handling into a puncture-resistant container lined with a hazardous waste bag.

  • Sealing: Once the bag is 3/4 full, "gooseneck" twist the top and seal it with heavy-duty tape.

  • Disposal: Route through the solid chemical waste stream for incineration.

Logical Workflow Visualization

To ensure zero ambiguity at the bench, follow this decision matrix for 3TC-TP disposal.

G Start Lamivudine Triphosphate Waste Generated BioCheck Mixed with Biologicals (e.g., HIV-1 RT, PBMCs)? Start->BioCheck BioYes Mixed Waste Protocol BioCheck->BioYes Yes BioNo Chemical State? BioCheck->BioNo No Deactivate Add 10% Bleach Incubate 30 mins BioYes->Deactivate Solid Solid Consumables (Tips, Tubes) BioNo->Solid Solid Liquid Aqueous Buffers (Pure Chemical) BioNo->Liquid Liquid Powder Unused/Expired Powder BioNo->Powder Powder NoAutoclave Do NOT Autoclave Route to EHS Deactivate->NoAutoclave Incineration High-Temperature Incineration (EHS / EPA RCRA) NoAutoclave->Incineration SolidBin Solid Hazardous Waste Bin Solid->SolidBin LiquidCarboy Chemical Waste Carboy Liquid->LiquidCarboy OriginalVial Seal in Original Vial + Secondary Bag Powder->OriginalVial SolidBin->Incineration LiquidCarboy->Incineration OriginalVial->Incineration

Decision matrix for the safe segregation and disposal of Lamivudine Triphosphate waste.

Regulatory Compliance & E-E-A-T Principles

As researchers, we must treat synthetic nucleotide analogs with the same respect as the pathogens they inhibit. While EPA RCRA regulations do not explicitly list 3TC-TP by name, it falls under the broad category of biologically active pharmaceutical waste. When mixed with biological agents, it becomes a "mixed waste" subject to stringent RCRA Subtitle C land disposal restrictions[6]. By proactively segregating this compound and utilizing high-temperature incineration, we prevent its entry into the water table, where it could theoretically exert selective pressure on environmental viromes or disrupt aquatic cellular polymerases.

References

  • Lamivudine Triphosphate Ammonium Salt — Chemical Substance Information NextSDS[Link]

  • Development of a Direct Assay for Measuring Intracellular AZT Triphosphate in Humans Peripheral Blood Mononuclear Cells Analytical Chemistry - ACS Publications[Link]

  • Safe Disposal of Infectious Laboratory Waste NCBI - NIH[Link]

  • Healthcare Environmental Assistance Resource Pollution Prevention and Compliance Assistance for Healthcare Facilities EPA NEPIS[Link]

  • Safety Data Sheet (Quaternary Ammonium Chloride Compound) Regulations.gov[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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Lamivudine Triphosphate Ammonium Salt
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